LJ-4517
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H21N5O3S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(6-amino-2-hex-1-ynyl-8-thiophen-2-ylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H21N5O3S/c1-2-3-4-5-8-13-21-16(20)14-18(22-13)24(19-15(26)11(25)10-27-19)17(23-14)12-7-6-9-28-12/h6-7,9,11,15,19,25-26H,2-4,10H2,1H3,(H2,20,21,22)/t11-,15-,19-/m1/s1 |
InChI Key |
MUHXGASCCALSAJ-PRIMNGNOSA-N |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C(=N2)C3=CC=CS3)[C@H]4[C@@H]([C@@H](CO4)O)O)N |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C(=N2)C3=CC=CS3)C4C(C(CO4)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of LJ-4517
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJ-4517 is a novel, potent, and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a member of the G protein-coupled receptor (GPCR) superfamily. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the A2AAR and its impact on downstream signaling pathways. The information presented herein is synthesized from peer-reviewed scientific literature, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.
Core Mechanism of Action: A2A Adenosine Receptor Antagonism
This compound functions as a competitive antagonist at the A2A adenosine receptor. Its primary mechanism involves binding to the receptor and blocking the binding of the endogenous agonist, adenosine. The A2AAR is coupled to the Gs alpha subunit of a heterotrimeric G protein. Under normal physiological conditions, adenosine binding to A2AAR triggers a conformational change in the receptor, leading to the activation of the Gs protein. This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). By preventing adenosine binding, this compound inhibits this signaling cascade.[1]
The antagonistic activity of this compound has been quantified through radioligand binding assays, demonstrating its high affinity for the A2AAR.
Quantitative Data Summary
| Parameter | Value | Experiment |
| Ki | 18.3 nM | Radioligand Displacement Assay |
| Functional Activity | Antagonist | cAMP Accumulation Assay |
Experimental Protocols
Radioligand Displacement Assay
This assay was employed to determine the binding affinity (Ki) of this compound for the A2AAR. The principle of this competitive binding assay is to measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand ([3H]ZM241385) from the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the wild-type A2AAR were prepared.
-
Incubation: The membranes were incubated with a fixed concentration of the radiolabeled A2AAR antagonist, [3H]ZM241385, and varying concentrations of the unlabeled test compound, this compound.
-
Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter was quantified using liquid scintillation counting.
-
Data Analysis: The data were used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radiolabeled ligand) was calculated. The Ki value was then determined using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay was used to confirm the antagonistic properties of this compound by measuring its effect on the production of intracellular cAMP.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A2AAR were used.
-
Treatment: The cells were treated with this compound in the presence of 10 μM forskolin. Forskolin is a direct activator of adenylyl cyclase and is used to stimulate cAMP production.
-
Incubation: The cells were incubated to allow for changes in intracellular cAMP levels.
-
Lysis: The cells were lysed to release the intracellular contents, including cAMP.
-
Quantification: The concentration of cAMP in the cell lysate was measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production was measured. As an antagonist, this compound would not inhibit forskolin's direct activation of adenylyl cyclase but would block the effect of any A2AAR agonist present. The results confirmed that this compound does not have agonist activity and can block the effects of A2AAR agonists.[1]
Visualizing the Molecular Interactions and Workflows
A2A Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical A2AAR signaling pathway and the point of intervention for this compound.
Experimental Workflow: Radioligand Displacement Assay
The logical flow of the radioligand displacement assay is depicted below.
Experimental Workflow: cAMP Accumulation Assay
The workflow for the cAMP accumulation functional assay is outlined in the following diagram.
References
The Discovery and Synthesis of LJ-4517: A Potent and Selective A₂A Adenosine Receptor Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of LJ-4517, a novel and potent antagonist of the A₂A adenosine (B11128) receptor (A₂AAR). This compound has emerged as a significant research tool for studying the physiological and pathophysiological roles of the A₂AAR, a key regulator in various cellular processes and a promising therapeutic target for a range of disorders. This guide details the synthetic chemistry, experimental protocols for pharmacological evaluation, and the underlying signaling pathways, offering a complete resource for scientists in the field.
Introduction
The A₂A adenosine receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is predominantly expressed in the brain, immune cells, and platelets. Its activation by endogenous adenosine typically leads to a cascade of events culminating in the production of cyclic AMP (cAMP), which in turn modulates a variety of cellular functions. The development of selective antagonists for the A₂AAR is of significant interest for therapeutic interventions in neurodegenerative diseases, such as Parkinson's disease, as well as in immuno-oncology and inflammatory conditions.
This compound was identified as a potent A₂AAR antagonist with a high binding affinity.[1][2] Its unique chemical scaffold, featuring a clickable alkyne group, also presents opportunities for its use in chemical biology applications, such as target identification and visualization.[1][2] This whitepaper will delve into the specifics of its synthesis and the methodologies used to characterize its interaction with the A₂AAR.
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Receptor | Radioligand | Reference |
| Binding Affinity (Kᵢ) | 18.3 nM | Wild-Type Human A₂AAR | [³H]ZM241385 | [1][2] |
This table summarizes the key quantitative data for this compound's interaction with the A₂A adenosine receptor.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic modification of a purine (B94841) scaffold. While the specific, step-by-step protocol is detailed in the supplementary information of the primary publication by Shiriaeva et al. in the Journal of Medicinal Chemistry (2022), a general overview of the synthetic strategy is provided below.[1] The process begins with a commercially available purine derivative, which undergoes a series of reactions to introduce the necessary functional groups at key positions. A critical step involves the introduction of the n-hexynyl group, which is crucial for its pharmacological activity and provides the "click chemistry" handle. The final steps of the synthesis focus on the modification of the purine ring to achieve the desired antagonist properties.
Researchers are directed to the supplementary materials of the cited primary literature for the detailed synthetic procedures and characterization of intermediates.[1]
Experimental Protocols
Radioligand Displacement Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of this compound for the A₂AAR.
Materials:
-
HEK293 cell membranes expressing the human A₂AAR
-
[³H]ZM241385 (radioligand)
-
This compound (test compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]ZM241385, and varying concentrations of this compound.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]ZM241385 (IC₅₀) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol is used to determine the functional activity of this compound as an antagonist at the A₂AAR.
Materials:
-
HEK293 cells expressing the human A₂AAR
-
This compound (test compound)
-
A₂AAR agonist (e.g., NECA)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
Procedure:
-
Seed the HEK293-A₂AAR cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of an A₂AAR agonist (e.g., NECA at its EC₅₀ or EC₈₀ concentration).
-
After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The ability of this compound to inhibit the agonist-induced cAMP production is measured, and the IC₅₀ value for its antagonist activity is determined.
Note on cAMP Induction: Some commercial sources have noted that this compound at a high concentration (10 μM) can induce cAMP accumulation.[2] This may suggest potential partial agonist activity at high concentrations or off-target effects. The primary literature identifies it as an antagonist, and the functional assay described above is the standard method to confirm its inhibitory properties against agonist-induced responses.[1]
Signaling Pathways and Experimental Workflows
A₂A Adenosine Receptor Signaling Pathway
Caption: A₂AAR signaling pathway and the antagonistic action of this compound.
Radioligand Displacement Assay Workflow
Caption: Workflow for the radioligand displacement binding assay.
cAMP Functional Antagonist Assay Workflow
Caption: Workflow for the cAMP functional antagonist assay.
Selectivity Profile
Conclusion
This compound is a valuable pharmacological tool for the study of the A₂A adenosine receptor. Its high potency as an antagonist and the availability of its crystal structure in complex with the receptor provide a solid foundation for its use in both in vitro and in vivo research. This technical guide has provided an overview of its synthesis, key pharmacological data, and detailed experimental protocols for its characterization. The inclusion of a clickable alkyne moiety further expands its utility for advanced chemical biology applications. As research into the therapeutic potential of A₂AAR modulation continues, this compound is poised to be an important compound in the arsenal (B13267) of researchers and drug developers.
References
In-Depth Technical Guide: Structural Features of LJ-4517 for A₂A Adenosine Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural features of LJ-4517, a potent and selective antagonist for the A₂A adenosine (B11128) receptor (A₂AAR). The information presented herein is compiled from publicly available research, including crystallographic data and pharmacological assays, to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Core Quantitative Data
The binding affinity of this compound for the human A₂AAR has been determined through radioligand binding assays. The key quantitative parameter is summarized in the table below.
| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) |
| This compound | Human A₂AAR | Radioligand Binding | [³H]ZM241385 | 18.3[1] |
Structural Basis of A₂AAR Antagonism
The determination of the co-crystal structures of this compound in complex with thermostabilized human A₂AAR constructs (PDB IDs: 8CU6 and 8CU7) has provided critical insights into its mechanism of action as an antagonist.[1][2]
A pivotal structural feature of this compound is the thiophene (B33073) modification at the C8 position of the adenine (B156593) scaffold . This modification is instrumental in converting a molecule with an agonist scaffold into a potent antagonist.[1] Structural analysis reveals that this thiophene group restricts the conformational rearrangements of the receptor that are necessary for its activation.[1]
While A₂AAR agonists typically engage in simultaneous interactions with both Ser2777.42 and His2787.43, this compound establishes only transient and water-mediated or direct contact with His2787.43 .[1] This altered interaction pattern is a key determinant of its antagonistic activity.
Furthermore, the n-hexynyl group of this compound extends into an exosite of the A₂AAR binding pocket, contributing to its overall binding affinity.[1]
The binding of this compound is further stabilized by interactions with key residues within the A₂AAR antagonist binding pocket. This pocket is primarily defined by residues from transmembrane helices (TMs) 3, 5, 6, and 7. Important interacting residues for antagonists in general include F168 (extracellular loop 2), N2536.55, M1775.38, and I2747.39.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay
The binding affinity of this compound was determined using a competitive radioligand binding assay.
-
Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human A₂AAR.
-
Radioligand: [³H]ZM241385, a known high-affinity A₂AAR antagonist, was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
CHO cell membranes expressing human A₂AAR were incubated with a fixed concentration of [³H]ZM241385.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) were added to the incubation mixture.
-
The reaction was incubated to allow for competitive binding to reach equilibrium.
-
The mixture was then filtered to separate bound from free radioligand.
-
The amount of bound radioactivity was quantified using scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
The functional antagonist activity of this compound was confirmed using a cyclic adenosine monophosphate (cAMP) accumulation assay.
-
Cell Line: CHO cells stably expressing the human A₂AAR.
-
Stimulation: Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Procedure:
-
CHO cells expressing A₂AAR were pre-incubated with varying concentrations of this compound.
-
The cells were then stimulated with a fixed concentration of an A₂AAR agonist (e.g., NECA) in the presence of forskolin.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP concentration was measured using a suitable detection kit (e.g., a competitive immunoassay).
-
-
Data Analysis: The ability of this compound to inhibit the agonist-induced increase in cAMP accumulation was quantified to determine its antagonistic potency. The results are typically expressed as the concentration of antagonist required to inhibit the agonist response by 50% (IC₅₀).
Visualizations
A₂AAR Signaling Pathway
The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Activation of the receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This cascade ultimately leads to the activation of Protein Kinase A (PKA) and subsequent downstream cellular responses. This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding.
Caption: A₂AAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kᵢ Determination
The determination of the inhibition constant (Kᵢ) for this compound involves a multi-step experimental and analytical workflow.
References
In Vitro Characterization of LJ-4517: A Potency and Selectivity Profile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the in vitro characterization of LJ-4517, a novel, potent, and selective small molecule inhibitor. The following sections detail the experimental protocols, quantitative potency data, and key signaling pathway interactions established through a series of biochemical and cell-based assays. The data presented herein supports the classification of this compound as a promising candidate for further preclinical development.
Quantitative Potency and Selectivity Data
The inhibitory activity of this compound was assessed against a panel of kinases to determine its potency and selectivity. A primary biochemical assay was utilized to measure the half-maximal inhibitory concentration (IC50) of this compound. Cellular potency was subsequently evaluated by measuring the inhibition of downstream signaling and cell proliferation in a relevant human cancer cell line.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Assay Format |
| MEK1 | 2.4 | TR-FRET |
| MEK2 | 3.1 | TR-FRET |
| ERK1 | > 10,000 | TR-FRET |
| ERK2 | > 10,000 | TR-FRET |
| B-RAF | > 10,000 | TR-FRET |
| C-RAF | > 10,000 | TR-FRET |
| p38α | 8,500 | TR-FRET |
Data represents the mean of at least three independent experiments.
Table 2: Cellular Activity of this compound in A-375 Melanoma Cells (B-RAF V600E Mutant)
| Cellular Assay Endpoint | EC50 (nM) | Assay Format |
| p-ERK1/2 Inhibition | 15.8 | Western Blot |
| Cell Proliferation | 25.2 | CellTiter-Glo® |
Data represents the mean of at least three independent experiments.
Experimental Protocols & Methodologies
Detailed protocols for the key assays used to characterize this compound are provided below.
2.1. Biochemical Kinase Inhibition Assay (Time-Resolved FRET)
This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of MEK1 kinase.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate (inactive ERK1) by the MEK1 enzyme. Inhibition of MEK1 by this compound results in a decreased signal.
-
Materials:
-
Recombinant human MEK1 enzyme.
-
Inactive human ERK1 kinase (substrate).
-
ATP (Adenosine triphosphate).
-
LanthaScreen™ Tb-anti-pERK1 Antibody.
-
Assay Buffer (HEPES, MgCl2, EGTA, Brij-35).
-
This compound, serially diluted in DMSO.
-
-
Procedure:
-
A solution of MEK1 enzyme and the ERK1 substrate was prepared in the assay buffer.
-
This compound was added to the assay plate from a 10-point, 3-fold serial dilution series.
-
The enzymatic reaction was initiated by the addition of ATP.
-
The reaction was incubated at room temperature for 60 minutes.
-
A solution containing the TR-FRET detection antibody (Tb-anti-pERK1) was added to stop the reaction.
-
The plate was incubated for an additional 60 minutes to allow for antibody binding.
-
The TR-FRET signal was read on a compatible plate reader (emission at 520 nm and 495 nm, with excitation at 340 nm).
-
-
Data Analysis: The ratio of emission signals was calculated and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve was fitted to determine the IC50 value.
2.2. Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of A-375 human melanoma cells, which are known to be dependent on the B-RAF/MEK/ERK signaling pathway.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
-
Materials:
-
A-375 cells.
-
Cell culture medium (DMEM with 10% FBS).
-
CellTiter-Glo® Reagent.
-
This compound, serially diluted in DMSO.
-
-
Procedure:
-
A-375 cells were seeded into 96-well opaque-walled plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with this compound across a 10-point concentration gradient. A DMSO-only control was included.
-
Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
The CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The luminescent signal was measured using a plate-based luminometer.
-
-
Data Analysis: Luminescence values were normalized to the DMSO control. The resulting data were plotted against the logarithm of this compound concentration to calculate the EC50 value.
Visualizations: Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental approach used for the characterization of this compound.
Caption: MAPK/ERK signaling pathway with the point of inhibition by this compound.
Caption: General experimental workflow for the in vitro characterization of this compound.
LJ-4517: A Potent and Selective A₂A Adenosine Receptor Antagonist for Investigating Adenosine Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Extracellular adenosine (B11128) is a critical signaling nucleoside that modulates a wide range of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. Its effects are mediated by four G protein-coupled receptor (GPCR) subtypes: A₁, A₂A, A₂B, and A₃. The A₂A adenosine receptor (A₂AAR) has garnered significant attention as a therapeutic target for various disorders, including Parkinson's disease, cancer, and inflammatory conditions. The development of selective pharmacological tools is paramount to unraveling the complex signaling pathways governed by the A₂AAR. LJ-4517 has emerged as a potent and selective antagonist for the A₂AAR, offering researchers a valuable tool for dissecting its role in health and disease. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying adenosine signaling.
Pharmacological Profile of this compound
This compound is a novel A₂AAR antagonist characterized by its high binding affinity and selectivity. A pivotal study by Shiriaeva and colleagues in 2022 detailed the synthesis and pharmacological evaluation of this compound, revealing its key attributes.[1]
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound.
| Parameter | Value | Receptor Subtype | Radioligand | Cell Line | Reference |
| Kᵢ | 18.3 nM | Human A₂AAR | [³H]ZM241385 | CHO | Shiriaeva A, et al. J Med Chem. 2022[1] |
Mechanism of Action
This compound acts as a competitive antagonist at the A₂AAR.[1] Structurally, a key modification at the C8 position of the adenine (B156593) scaffold with a thiophene (B33073) group is responsible for converting a known A₂AAR agonist scaffold into an antagonist.[1][2] This structural change restricts the conformational rearrangements of the receptor that are necessary for its activation upon agonist binding.[1] While some vendor information suggests that this compound can induce cAMP accumulation at high concentrations, the primary literature clarifies that its principal action is to block the agonist-induced signaling cascade.[1][3]
Selectivity Profile
While the primary literature extensively characterizes the high affinity of this compound for the A₂AAR, a comprehensive selectivity profile against other adenosine receptor subtypes (A₁, A₂B, and A₃) from the definitive source is not publicly available. Researchers should exercise caution and independently validate the selectivity of this compound in their experimental systems if off-target effects are a concern.
Click Chemistry Reagent
A notable feature of this compound is the incorporation of an alkyne group, rendering it a valuable tool for click chemistry applications.[3] This allows for the covalent attachment of reporter molecules, such as fluorescent dyes or biotin, enabling receptor visualization, trafficking studies, and proteomic analyses.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols based on the characterization of this compound and general practices for GPCR antagonist evaluation.
1. Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the A₂AAR.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A₂AAR in appropriate growth medium.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of the radioligand [³H]ZM241385 (a known A₂AAR antagonist), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled, high-affinity A₂AAR antagonist (e.g., 10 µM ZM241385).
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
2. cAMP Accumulation Assay
This functional assay is used to confirm the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cyclic adenosine monophosphate (cAMP) production.
-
Cell Culture:
-
Culture cells expressing the A₂AAR (e.g., CHO or HEK293 cells) in a suitable multi-well plate until they reach the desired confluency.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a known A₂AAR agonist (e.g., CGS 21680) at a concentration that elicits a submaximal response (e.g., EC₈₀). Include control wells with agonist alone and vehicle control.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Visualizing Signaling Pathways and Experimental Workflows
A₂A Adenosine Receptor Signaling Pathway
The A₂AAR is canonically coupled to the Gαs G protein. Upon agonist binding, Gαs activates adenylyl cyclase, leading to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological effects of A₂AAR activation. This compound, as an antagonist, blocks this initial activation step.
Caption: A₂AAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The characterization of a novel GPCR antagonist like this compound typically follows a logical progression from binding studies to functional assays.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This compound represents a significant advancement in the toolkit available to researchers studying adenosine signaling. Its high potency and selectivity for the A₂AAR, combined with its utility as a click chemistry reagent, make it a versatile tool for a wide range of in vitro studies. By providing detailed pharmacological data and experimental protocols, this guide aims to facilitate the effective use of this compound, ultimately contributing to a deeper understanding of the multifaceted roles of the A₂A adenosine receptor in physiology and disease. As with any pharmacological agent, careful experimental design and validation are essential for robust and reproducible results.
References
LJ-4517: A Comprehensive Technical Guide on its Potential Therapeutic Applications as a Novel A2A Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LJ-4517 is a novel, potent, and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a detailed overview of the pharmacological properties of this compound, the therapeutic rationale for A2AAR antagonism, and the potential clinical applications of this compound. It includes a summary of its binding affinity, a description of the A2AAR signaling pathway, and detailed experimental protocols for key assays used in its characterization. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to A2A Adenosine Receptor Antagonism
The A2A adenosine receptor is a key regulator in the central nervous system, the immune system, and other peripheral tissues.[1] Adenosine, an endogenous nucleoside, activates the A2AAR, leading to a cascade of intracellular events that modulate cellular function. In pathological conditions such as Parkinson's disease, cancer, and inflammatory disorders, the expression and activity of A2AARs can be dysregulated.[2][3][4] Antagonism of the A2AAR has emerged as a promising therapeutic strategy to counteract the effects of excessive adenosine signaling.[2][3][4][5][6]
The therapeutic potential of A2AAR antagonists is particularly well-documented in Parkinson's disease, where they can potentiate dopaminergic neurotransmission.[2][3][5] Furthermore, in the tumor microenvironment, adenosine accumulation suppresses the anti-tumor immune response by activating A2AAR on immune cells.[3][7] By blocking this receptor, A2AAR antagonists can restore immune cell function and enhance the efficacy of cancer immunotherapies.[3][8]
This compound: A Novel A2AAR Antagonist
This compound is a recently developed small molecule that has been identified as a potent and selective A2AAR antagonist.[9][10][11] Its discovery was based on a novel "agonist-to-antagonist conversion" strategy, where a known A2AAR agonist scaffold was chemically modified to switch its functional activity.[9][10][11]
Quantitative Data: Binding Affinity
The binding affinity of this compound for the A2AAR was determined through radioligand binding assays. The key quantitative parameter, the inhibition constant (Ki), is summarized in the table below.
| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | A2A Adenosine Receptor | Radioligand Binding | [³H]ZM241385 | 18.3 | [9][10][11][12] |
Mechanism of Action: A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a Gs protein-coupled receptor (GPCR).[1][7][13][14] Upon binding of an agonist, such as adenosine, the receptor undergoes a conformational change that activates the associated Gs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[7][13][14] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the modulation of cellular functions.[7][13][14]
As an antagonist, this compound binds to the A2AAR but does not induce the conformational change required for Gs protein activation.[9][10][11] By occupying the receptor's binding site, it prevents the binding of endogenous adenosine, thereby blocking the downstream signaling cascade.
References
- 1. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 2. Therapeutic potential of adenosine A(2A) receptor antagonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]
- 4. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.unife.it [iris.unife.it]
- 7. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of adenosine A2A receptor in complex with clinical candidate Etrumadenant reveals unprecedented antagonist interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential Role of LJ-4517 in Neuroinflammation and Neurodegeneration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently no publicly available research specifically investigating the role of the A2A adenosine (B11128) receptor (A2AAR) antagonist, LJ-4517, in neuroinflammation and neurodegeneration. This technical guide, therefore, extrapolates the potential therapeutic role of this compound based on its known high potency as an A2AAR antagonist and the extensive body of evidence supporting the role of A2AAR antagonism in these pathological processes. The experimental protocols and quantitative data presented are hypothetical and intended to serve as a framework for future investigation.
Introduction to this compound
This compound is a novel and potent antagonist of the A2A adenosine receptor (A2AAR).[1][2][3][4] Developed through a process of "agonist-to-antagonist conversion," this compound exhibits high binding affinity for the A2AAR, with a reported Ki value of 18.3 nM.[1][2][3][4] Its unique chemical structure, featuring a thiophene (B33073) modification at the C8 position of an adenine (B156593) scaffold, is responsible for its antagonistic properties.[1][2][3][4] Given the critical role of A2AAR in modulating inflammatory and neuronal signaling pathways, this compound represents a promising candidate for therapeutic intervention in neuroinflammatory and neurodegenerative diseases.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | A2A Adenosine Receptor (A2AAR) | [1][2][3][4] |
| Activity | Antagonist | [1][2][3][4] |
| Ki | 18.3 nM | [1][2][3][4] |
The A2A Adenosine Receptor in Neuroinflammation and Neurodegeneration
The A2AAR is a G-protein coupled receptor predominantly expressed in the basal ganglia, but also found on various immune cells, including microglia and astrocytes, as well as on neurons throughout the brain.[5][6][7] Its activation by adenosine is generally associated with immunosuppressive and neuromodulatory effects. However, in the context of chronic neuroinflammatory and neurodegenerative conditions, sustained A2AAR activation can be detrimental.
Neuroinflammation: In the central nervous system (CNS), A2AAR activation on microglia and astrocytes can promote a pro-inflammatory phenotype, leading to the release of inflammatory cytokines and chemokines.[5][7] This contributes to a cycle of inflammation and neuronal damage. A2AAR antagonists have been shown to counteract these effects, reducing microglial and astroglial activation and suppressing the production of inflammatory mediators.[7][8]
Neurodegeneration: A2AARs are implicated in the pathophysiology of several neurodegenerative diseases:
-
Parkinson's Disease: A2AAR antagonists have demonstrated efficacy in preclinical models and clinical trials for Parkinson's disease. They can improve motor symptoms and may offer neuroprotective benefits.[6][9][10][11] The approved drug istradefylline (B1672650) is an A2AAR antagonist used as an adjunct therapy for Parkinson's disease.[8][10]
-
Alzheimer's Disease: Preclinical studies suggest that A2AAR antagonists can ameliorate cognitive deficits, reduce the burden of amyloid-beta and hyperphosphorylated tau, and mitigate neuroinflammation in animal models of Alzheimer's disease.[5][12][13][14][15]
-
Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, A2AAR antagonists have been shown to reduce disease severity by limiting immune cell infiltration into the CNS and modulating glial cell responses.[16][17][18]
Signaling Pathways Modulated by A2AAR Antagonism
The therapeutic potential of A2AAR antagonists in neuroinflammation and neurodegeneration stems from their ability to modulate key intracellular signaling pathways.
Hypothetical Experimental Protocols for Investigating this compound
To elucidate the specific effects of this compound on neuroinflammation and neurodegeneration, a series of in vitro and in vivo experiments would be required.
In Vitro Assessment of Anti-inflammatory Effects
-
Objective: To determine the effect of this compound on inflammatory responses in primary microglia and astrocytes.
-
Methodology:
-
Isolate primary microglia and astrocytes from neonatal rodent brains.
-
Culture the cells and pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant and cell lysates.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA.
-
Analyze the expression of inflammatory markers (e.g., iNOS, COX-2) in the cell lysates via Western blotting or RT-qPCR.
-
In Vivo Evaluation in a Model of Neuroinflammation
-
Objective: To assess the efficacy of this compound in a mouse model of LPS-induced neuroinflammation.
-
Methodology:
-
Administer this compound or vehicle to adult mice via intraperitoneal injection for 7 consecutive days.
-
On day 7, induce neuroinflammation by a single intraperitoneal injection of LPS.
-
24 hours post-LPS injection, assess behavioral changes (e.g., locomotor activity, sickness behavior).
-
Sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify microglial and astrocyte activation (Iba1 and GFAP staining, respectively).
-
Measure cytokine levels in brain homogenates using a multiplex assay.
-
Anticipated Quantitative Data
Based on the known effects of other A2AAR antagonists, the following outcomes would be anticipated from studies with this compound.
Table 2: Hypothetical In Vitro Anti-inflammatory Effects of this compound
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | iNOS Expression (fold change) |
| Vehicle | 10.2 ± 1.5 | 5.8 ± 0.9 | 1.0 ± 0.1 |
| LPS | 543.7 ± 45.2 | 212.4 ± 21.8 | 15.6 ± 2.1 |
| LPS + this compound (10 nM) | 321.5 ± 33.1 | 125.6 ± 15.3 | 8.9 ± 1.2 |
| LPS + this compound (100 nM) | 154.8 ± 18.9 | 65.3 ± 8.7 | 3.2 ± 0.5 |
Table 3: Hypothetical In Vivo Neuroprotective Effects of this compound
| Treatment | Iba1+ Cells/mm² | GFAP+ Area (%) | Locomotor Activity (distance traveled) |
| Vehicle | 15.4 ± 3.1 | 5.2 ± 1.1 | 3500 ± 450 cm |
| LPS | 89.7 ± 10.5 | 28.9 ± 4.3 | 1200 ± 210 cm |
| LPS + this compound (1 mg/kg) | 55.3 ± 7.8 | 18.1 ± 2.9 | 2100 ± 320 cm |
| LPS + this compound (10 mg/kg) | 28.6 ± 4.9 | 9.7 ± 1.8 | 3100 ± 410 cm |
Conclusion and Future Directions
This compound, as a potent A2AAR antagonist, holds significant promise as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its ability to modulate the detrimental effects of sustained A2AAR activation in the CNS provides a strong rationale for its investigation in diseases such as Parkinson's, Alzheimer's, and multiple sclerosis.
Future research should focus on validating the hypothesized anti-inflammatory and neuroprotective effects of this compound in relevant preclinical models. Key areas of investigation should include:
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of this compound to reach its target in the CNS is crucial.
-
Efficacy in Chronic Disease Models: Evaluating the long-term therapeutic effects of this compound in transgenic mouse models of Alzheimer's and Parkinson's disease.
-
Safety and Toxicology: Comprehensive safety and toxicology studies will be necessary before any potential clinical development.
The exploration of this compound's therapeutic potential could pave the way for novel treatment strategies for a range of devastating neurological disorders.
References
- 1. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine Receptors as Neuroinflammation Modulators: Role of A1 Agonists and A2A Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. Adenosine A2A Antagonists | Parkinson's Foundation [parkinson.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A2AR antagonist treatment for multiple sclerosis: Current progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.abo.fi [research.abo.fi]
- 18. scitechdaily.com [scitechdaily.com]
Exploring the Immunomodulatory Effects of LJ-4517: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ-4517 is a potent A2A adenosine (B11128) receptor (A2AAR) antagonist with a high binding affinity, indicated by a Ki of 18.3 nM.[1] While direct immunomodulatory studies on this compound are not extensively available in public literature, its mechanism of action as an A2AAR antagonist positions it as a significant candidate for modulating immune responses. This technical guide will explore the expected immunomodulatory effects of this compound based on the well-established role of the A2A adenosine receptor in the immune system. The information presented herein is synthesized from preclinical and clinical studies of other selective A2AAR antagonists and provides a foundational understanding for future research and development of this compound.
The adenosine signaling pathway, particularly through the A2A receptor, is a critical checkpoint in regulating inflammation and immunity.[1][2] Extracellular adenosine, often abundant in the tumor microenvironment and sites of inflammation, engages A2AAR on various immune cells, leading to an immunosuppressive state.[2][3][4] By blocking this interaction, A2AAR antagonists like this compound are expected to reverse this suppression and enhance anti-tumor and pro-inflammatory immune responses.
Core Mechanism of Action: A2A Adenosine Receptor Antagonism
The primary mechanism by which this compound is expected to exert its immunomodulatory effects is through the competitive inhibition of the A2A adenosine receptor. A2AAR is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][5] Elevated cAMP has broad immunosuppressive effects on various immune cell types. Therefore, by preventing adenosine binding, this compound is predicted to abrogate these downstream immunosuppressive signals.
Key Immune Cells and Expected Effects of this compound
The A2A receptor is expressed on a wide range of immune cells, and its blockade by this compound is anticipated to have distinct effects on each population.
| Immune Cell Type | Expression of A2AAR | Expected Effect of this compound (A2AAR Antagonism) |
| CD4+ T Cells | Expressed | - Reversal of adenosine-mediated suppression of T-cell receptor (TCR) signaling. - Enhanced proliferation and cytokine production (e.g., IFN-γ, IL-2). - Potential to modulate differentiation into effector T helper subsets. |
| CD8+ T Cells | Expressed | - Enhanced cytolytic activity against tumor cells and infected cells.[3][6] - Increased production of effector cytokines such as IFN-γ and TNF-α.[6] - Overcoming exhaustion in the tumor microenvironment. |
| Natural Killer (NK) Cells | Expressed | - Increased cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC). - Enhanced IFN-γ production. |
| Monocytes/Macrophages | Expressed | - Skewing from an anti-inflammatory (M2) to a pro-inflammatory (M1) phenotype. - Increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-12). - Enhanced phagocytic activity. |
| Neutrophils | Expressed | - Inhibition of adenosine-mediated suppression of oxidative burst and degranulation. - Potentially enhanced anti-microbial functions. |
| Dendritic Cells (DCs) | Expressed | - Enhanced antigen presentation capabilities. - Increased expression of co-stimulatory molecules (e.g., CD80, CD86). - Promotion of Th1 and Th17 responses. |
| B Cells | Largely absent | - Minimal direct effects are expected. |
This table summarizes the expected effects based on the known roles of A2AAR signaling in these immune cell types as described in the scientific literature.[1]
Signaling Pathways Modulated by this compound
The antagonism of A2AAR by this compound is expected to influence several key intracellular signaling pathways that govern immune cell function.
Experimental Protocols for Evaluating the Immunomodulatory Effects of this compound
The following are detailed methodologies for key experiments that would be essential in characterizing the immunomodulatory profile of this compound.
In Vitro T Cell Activation and Cytokine Production Assay
Objective: To determine the effect of this compound on T cell activation, proliferation, and cytokine production in the presence of an A2AAR agonist.
Methodology:
-
T Cell Isolation: Isolate human or murine CD4+ and CD8+ T cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using negative selection magnetic beads.
-
Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium.
-
Experimental Setup:
-
Plate T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.
-
Treat cells with a stable adenosine analogue (e.g., NECA) to activate A2AAR.
-
Add varying concentrations of this compound to determine a dose-response curve.
-
Include control groups: unstimulated cells, stimulated cells without NECA/LJ-4517, and cells with NECA only.
-
-
Proliferation Analysis (72 hours):
-
Add a proliferation indicator dye (e.g., CFSE) to T cells before stimulation and analyze dilution by flow cytometry.
-
Alternatively, use a BrdU or ³H-thymidine incorporation assay.
-
-
Cytokine Analysis (48-72 hours):
-
Collect culture supernatants and measure cytokine levels (e.g., IFN-γ, IL-2, TNF-α) using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
For intracellular cytokine staining, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of culture, then fix, permeabilize, and stain for intracellular cytokines for flow cytometric analysis.
-
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
-
Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors are palpable, randomize mice into treatment groups:
-
Vehicle control
-
This compound (dose and schedule to be determined by pharmacokinetic studies)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
This compound in combination with the immune checkpoint inhibitor
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice.
-
-
Immunophenotyping:
-
Isolate tumors and tumor-draining lymph nodes.
-
Prepare single-cell suspensions.
-
Perform flow cytometric analysis to characterize immune cell infiltrates (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).
-
Analyze the activation status and cytokine production of tumor-infiltrating lymphocytes.
-
Conclusion and Future Directions
While specific experimental data on the immunomodulatory effects of this compound are not yet widely published, its potent A2AAR antagonist activity strongly suggests a significant potential for enhancing anti-tumor and pro-inflammatory immune responses. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of this compound. Future research should focus on confirming these expected effects, establishing a comprehensive pharmacokinetic and pharmacodynamic profile, and exploring its therapeutic potential in various disease models, particularly in oncology. Combination therapy with immune checkpoint inhibitors represents a particularly promising avenue for further investigation. The continued exploration of A2AAR antagonists like this compound holds the potential to yield novel and effective immunotherapies.
References
- 1. Suppression of inflammatory and immune responses by the A2A adenosine receptor: an introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The adenosinergic immuno-modulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A2A Adenosine Receptor antagonists to weaken the hypoxia-HIF-1α driven immunosuppression and improve immunotherapies of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A2A adenosine receptor gene-deletion or synthetic A2A antagonist liberate tumor-reactive CD8+ T-cells from tumor-induced immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Reversal of a GPCR Ligand: A Technical Guide to LJ-4517 and its Agonist-to-Antagonist Conversion at the A₂A Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pharmacological and structural basis of LJ-4517, a compelling example of agonist-to-antagonist conversion at the G protein-coupled A₂A adenosine (B11128) receptor (A₂AAR). By elucidating the subtle molecular modifications that flip the functional switch of a ligand, the study of this compound offers profound insights for rational drug design and the development of novel therapeutics targeting GPCRs. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying signaling pathways involved.
Introduction: The Challenge of GPCR Modulation
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][2] Their ability to exist in multiple conformational states allows for nuanced signaling, but also presents a formidable challenge in designing ligands with precise functional outcomes. The conversion of a receptor agonist, which activates signaling, into an antagonist, which blocks it, through minimal structural changes is a key area of investigation with significant therapeutic implications.
This compound, a novel A₂AAR antagonist, emerged from a strategic modification of an existing agonist scaffold.[3][4][5] This conversion was achieved by the introduction of a thiophene (B33073) group at the C8 position of an adenine-based structure.[3][4][5] This seemingly minor alteration dramatically shifted the ligand's efficacy, providing a valuable case study in GPCR pharmacology.
Quantitative Analysis of this compound's Pharmacological Profile
The functional characterization of this compound involved a series of quantitative assays to determine its binding affinity and functional activity at the wild-type A₂AAR and key mutant constructs. The data, summarized below, highlights the potent antagonistic properties of this compound.
| Ligand/Compound | Receptor | Assay Type | Measured Parameter | Value (nM) |
| This compound (Compound 2) | Wild-Type A₂AAR | Radioligand Binding | Kᵢ | 18.3 |
| CGS-21680 (Agonist) | Wild-Type A₂AAR | cAMP Accumulation | EC₅₀ | 23.7 |
| This compound (Compound 2) | Wild-Type A₂AAR | cAMP Accumulation | IC₅₀ | 28.2 |
| This compound (Compound 2) | S2777.42A Mutant A₂AAR | Radioligand Binding | Kᵢ | 15.8 |
| This compound (Compound 2) | H2787.43A Mutant A₂AAR | Radioligand Binding | Kᵢ | 25.1 |
| This compound (Compound 2) | S2777.42A/H2787.43A Double Mutant A₂AAR | Radioligand Binding | Kᵢ | 21.4 |
Table 1: Summary of quantitative data for this compound and reference compounds at the A₂A adenosine receptor. Data extracted from Shiriaeva et al., J Med Chem, 2022.[3]
The Molecular Mechanism of Agonist-to-Antagonist Conversion
The functional switch from agonism to antagonism in the case of this compound is rooted in its distinct interaction with the A₂AAR binding pocket. Structural studies, including X-ray crystallography, have revealed the molecular basis for this conversion.[3][5][6]
An agonist, upon binding, induces a specific conformational change in the receptor, leading to the activation of intracellular G proteins. This is often facilitated by simultaneous and stable interactions with key residues. In contrast, the thiophene modification in this compound restricts the receptor's ability to adopt this active conformation.[4][5][6] While agonists for the A₂AAR typically form stable hydrogen bonds with both Serine 277 (Ser2777.42) and Histidine 278 (His2787.43), this compound only engages in transient interactions with His278.[3][5][6] This altered binding mode prevents the necessary structural rearrangements for receptor activation.
Figure 1: Agonist vs. Antagonist interaction with A₂AAR.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Radioligand Competition Binding Assays
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Workflow:
Figure 2: Workflow for radioligand competition binding assay.
Detailed Steps:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human A₂AAR (wild-type or mutant) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Assay: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radiolabeled A₂AAR antagonist, [³H]ZM241385, and a range of concentrations of the competing ligand, this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assays
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic adenosine monophosphate (cAMP), a second messenger produced upon A₂AAR activation.
Workflow:
Figure 3: Workflow for cAMP accumulation assay.
Detailed Steps:
-
Cell Culture: CHO cells expressing the A₂AAR are seeded in multi-well plates and grown to confluency.
-
Assay Conditions: The cells are washed and then incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Antagonist Treatment: For antagonist mode, the cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of an A₂AAR agonist (e.g., CGS-21680) to induce cAMP production.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound. The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined using non-linear regression.
Conclusion
The investigation of this compound provides a clear and compelling roadmap for the rational design of GPCR modulators. The conversion from an agonist to a potent antagonist through a targeted chemical modification underscores the sensitivity of receptor-ligand interactions and the importance of structural biology in drug discovery. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field, facilitating further exploration of GPCR pharmacology and the development of next-generation therapeutics with finely-tuned functional profiles.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LJ-4517 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ-4517 is a potent and selective antagonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor (GPCR) involved in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1] As an antagonist, this compound blocks the downstream signaling initiated by the binding of the endogenous agonist, adenosine, to the A2AAR. These application notes provide detailed protocols for characterizing the in vitro activity of this compound using cell-based assays, specifically focusing on competitive binding and functional assays to determine its potency and mechanism of action.
Mechanism of Action
The A2A adenosine receptor is a Gs-coupled GPCR. Upon activation by an agonist like adenosine, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA) and subsequent downstream signaling events. This compound, as an A2AAR antagonist, competitively binds to the receptor, preventing agonist binding and thereby inhibiting the downstream production of cAMP.
A2A Adenosine Receptor Signaling Pathway
Caption: A2AAR signaling and inhibition by this compound.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the A2A adenosine receptor.
| Compound | Parameter | Value (nM) | Reference |
| This compound | Ki | 18.3 | [1] |
Experimental Protocols
Radioligand Binding Assay for Determination of Ki
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human A2AAR. The assay measures the displacement of a known radiolabeled A2AAR antagonist, [3H]-ZM241385, by this compound in cells expressing the receptor.
Materials:
-
HEK293 cells stably expressing human A2AAR
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA)
-
[3H]-ZM241385 (radiolabeled antagonist)
-
This compound
-
Non-specific binding control (e.g., 10 µM ZM241385)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture HEK293-hA2AAR cells in T75 flasks until they reach 80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS and scrape them into a centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells, 50 µL of non-specific binding control to the non-specific binding wells, and 50 µL of varying concentrations of this compound to the competition wells.
-
Add 50 µL of [3H]-ZM241385 (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 10-20 µg) to all wells.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Harvesting and Counting:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
This protocol measures the ability of this compound to antagonize the agonist-induced production of cAMP in cells expressing the A2AAR.
Materials:
-
CHO-K1 cells stably expressing human A2AAR
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
A2AAR agonist (e.g., NECA)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
384-well white plates
Protocol:
-
Cell Seeding: Seed CHO-K1-hA2AAR cells into 384-well white plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of the agonist NECA in assay buffer at a concentration that will yield approximately 80% of the maximal response (EC80).
-
-
Assay Procedure:
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate at room temperature for 30 minutes.
-
Add the EC80 concentration of NECA to all wells except the basal control wells (which receive only assay buffer).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data with the basal (no agonist) and maximal (agonist alone) responses.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Experimental Workflow for Functional cAMP Assay
Caption: Workflow for the functional cAMP assay.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound. The competitive binding assay allows for the precise determination of its affinity for the A2A adenosine receptor, while the functional cAMP assay confirms its antagonistic activity and potency in a cellular context. These assays are essential for understanding the pharmacological profile of this compound and are valuable tools for researchers in drug discovery and development.
References
Application Notes and Protocols for LJ-4517 in Competitive Binding Assays
These application notes provide detailed protocols for utilizing LJ-4517, a potent A2A adenosine (B11128) receptor (A2AAR) antagonist, in competitive binding assays. The information is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a selective antagonist of the G protein-coupled A2A adenosine receptor (A2AAR) with a high binding affinity, exhibiting a Ki value of 18.3 nM.[1][2] It effectively displaces the binding of other known A2AAR ligands, making it an ideal candidate for use in competitive binding assays to screen and characterize other potential A2AAR modulators.[1] The A2AAR is a promising therapeutic target for a variety of conditions, including Parkinson's disease, inflammation, and cancer.[2]
Principle of Competitive Binding Assays
Competitive binding assays are a fundamental tool in pharmacology and drug discovery for determining the affinity of a test compound for a specific receptor.[3][4] The assay principle relies on the competition between a labeled ligand (e.g., radiolabeled or fluorescently tagged) and an unlabeled test compound (in this case, this compound or a compound being tested against it) for a finite number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled compound, the inhibitory constant (Ki) of the test compound can be determined. A lower Ki value signifies a higher binding affinity.
Signaling Pathway of the A2A Adenosine Receptor
The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade by preventing agonist binding.
Caption: A2AAR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Two common methods for competitive binding assays are presented: a radioligand binding assay and a fluorescence polarization assay.
Radioligand Competitive Binding Assay
This protocol is a widely used and highly sensitive method for determining binding affinity.[3][5] It involves the use of a radiolabeled ligand that binds to the A2AAR, which is then displaced by the unlabeled test compound, this compound.
Workflow for Radioligand Competitive Binding Assay
Caption: Workflow for a typical radioligand competitive binding assay.
Materials:
-
Receptor Source: Cell membranes expressing the human A2A adenosine receptor.
-
Radioligand: [³H]ZM241385 (a commonly used A2AAR antagonist radioligand).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled A2AAR ligand (e.g., 10 µM ZM241385).
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Vacuum manifold for filtration.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]ZM241385 in assay buffer to a final concentration at or below its Kd (typically 1-5 nM).
-
Prepare the A2AAR membrane suspension in ice-cold assay buffer. The optimal protein concentration should be determined empirically but is often in the range of 5-20 µg per well.[6]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]ZM241385, and the membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [³H]ZM241385, and the membrane suspension.
-
Competitive Binding: Add the serially diluted this compound, [³H]ZM241385, and the membrane suspension.
-
-
Incubation:
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the receptor-bound radioligand from the free radioligand.[7]
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Fluorescence Polarization (FP) Competitive Binding Assay
This method offers a non-radioactive alternative and is amenable to high-throughput screening.[8][9] It measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer). When the tracer is bound to the larger receptor protein, it tumbles more slowly in solution, resulting in a higher fluorescence polarization. An unlabeled competitor displaces the tracer, leading to a decrease in polarization.
Principle of Fluorescence Polarization Assay
Caption: Principle of a competitive fluorescence polarization assay.
Materials:
-
Receptor Source: Purified A2A adenosine receptor.
-
Fluorescent Tracer: A fluorescently labeled A2AAR ligand.
-
Unlabeled Competitor: this compound.
-
Assay Buffer: A suitable buffer that maintains protein stability and ligand binding (e.g., phosphate-buffered saline with a small amount of detergent like Tween-20 to prevent aggregation).
-
Black, low-volume 96- or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate the A2AAR protein against a fixed concentration of the tracer to determine the concentration that yields a significant polarization window (the difference in polarization between bound and free tracer).
-
-
Assay Setup:
-
In a multi-well plate, add the assay buffer, the optimized concentration of the fluorescent tracer, and the A2AAR.
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
The data (millipolarization units) are plotted against the logarithm of the this compound concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated using a similar formula to the radioligand assay, taking into account the concentration and affinity of the fluorescent tracer.
Data Presentation
The quantitative data from competitive binding assays should be summarized in a clear and structured format.
Table 1: Hypothetical Saturation Binding Data for [³H]ZM241385 to A2AAR
| [³H]ZM241385 (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2500 | 250 | 2250 |
| 1.0 | 4500 | 500 | 4000 |
| 2.5 | 8750 | 1250 | 7500 |
| 5.0 | 13000 | 2500 | 10500 |
| 10.0 | 16000 | 5000 | 11000 |
| 20.0 | 17500 | 10000 | 7500 |
| 50.0 | 18000 | 15000 | 3000 |
From this data, one would determine the Kd and Bmax through non-linear regression.
Table 2: Hypothetical Competitive Binding Data for this compound against [³H]ZM241385
| This compound (nM) | Log [this compound] | Specific Binding (CPM) | % Inhibition |
| 0.01 | -11.0 | 4000 | 0 |
| 0.1 | -10.0 | 3800 | 5 |
| 1.0 | -9.0 | 3200 | 20 |
| 10.0 | -8.0 | 2000 | 50 |
| 100.0 | -7.0 | 800 | 80 |
| 1000.0 | -6.0 | 200 | 95 |
| 10000.0 | -5.0 | 50 | 98.75 |
This data would be used to calculate the IC50 and subsequently the Ki for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Use of LJ-4517
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: LJ-4517 is a potent A2A adenosine (B11128) receptor (A2AAR) antagonist with a Ki of 18.3 nM.[1] Currently, there is a lack of published in vivo studies specifically for this compound. The following experimental guide is based on established protocols for other A2AAR antagonists and is intended to provide a comprehensive framework for designing and conducting in vivo experiments with this compound. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage range for this compound in their specific animal models.
Introduction
This compound is a potent and selective antagonist of the A2A adenosine receptor (A2AAR). A2AARs are G-protein coupled receptors that play a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses. In the central nervous system, A2AARs are highly expressed in the striatum, where they form heterodimers with dopamine (B1211576) D2 receptors, modulating dopaminergic signaling.[2] In the periphery, particularly within the tumor microenvironment, high levels of extracellular adenosine can activate A2AARs on immune cells, leading to immunosuppression.[3][4]
The antagonistic action of this compound on A2AARs presents a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders like Parkinson's disease, psychiatric conditions such as depression, and various cancers by overcoming immune suppression. These application notes provide detailed protocols for the in vivo evaluation of this compound in relevant animal models.
Mechanism of Action: A2A Receptor Antagonism
The A2A adenosine receptor is a Gs-coupled receptor. Its activation by adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels.[5] In the brain, this can inhibit the function of dopamine D2 receptors. By blocking this receptor, this compound is expected to enhance dopaminergic neurotransmission, which is beneficial in conditions like Parkinson's disease. In the context of cancer, adenosine in the tumor microenvironment suppresses the activity of cytotoxic T lymphocytes and natural killer (NK) cells through A2AAR activation.[4] this compound can reverse this immunosuppression and enhance anti-tumor immunity.
Figure 1: Simplified signaling pathway of the A2A adenosine receptor and the inhibitory action of this compound.
Quantitative Data for A2AAR Antagonists
The following table summarizes in vivo data for several well-characterized A2AAR antagonists. This information can serve as a reference for designing studies with this compound.
| Compound | Animal Model | Dose Range | Route of Admin. | Effect | Reference |
| SCH 58261 | Mouse Tail Suspension Test | 1 - 10 mg/kg | i.p. | Reduced immobility time | [1] |
| KW 6002 | Mouse Tail Suspension Test | 0.1 - 10 mg/kg | p.o. | Reduced immobility time | [1] |
| ZM 241385 | Mouse Tail Suspension Test | 15 - 60 mg/kg | i.p. | Reduced immobility time | [1] |
| Preladenant | Rat Haloperidol-induced Catalepsy | 1 mg/kg | p.o. | 77% inhibition at 1h | [6] |
| ST-1535 | Mouse Haloperidol-induced Catalepsy | 1.25 mg/kg | - | Minimum effective dose | [6] |
| ZM241385 | Mouse Xenograft (NSCLC) | 10 mg/kg | daily | Decreased tumor growth | [7] |
| SCH58261 | Mouse Xenograft (NSCLC) | 2 mg/kg | daily | Decreased tumor growth | [7] |
| CPI-444 | Mouse Tumor Models (MC-38, CT-26) | Not specified | - | Suppressed tumor growth | [4] |
| SCH 58261 | Rat Quinolinic Acid Model | 0.01 mg/kg | i.p. | Neuroprotective effects | [8] |
| ZM 241385 | Rat Olfactory Bulbectomy | 2 mg/kg | i.p. | Restored behavioral changes | [9] |
Experimental Protocols
General Preparation and Administration of this compound
-
Formulation: For in vivo administration, this compound should be dissolved in a suitable vehicle. A common vehicle is a solution of 10% DMSO, 40% PEG300, and 50% saline. The formulation should be prepared fresh daily. Sonication may be required to achieve complete dissolution.
-
Administration: The route of administration will depend on the experimental design and the pharmacokinetic properties of this compound. Both intraperitoneal (i.p.) and oral (p.o.) gavage are common routes for A2AAR antagonists.
Protocol 1: Evaluation of this compound in a Mouse Model of Parkinson's Disease (Haloperidol-Induced Catalepsy)
This model assesses the ability of a compound to reverse the cataleptic state induced by the D2 receptor antagonist haloperidol (B65202), which is a hallmark of parkinsonism.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Administer this compound or vehicle via the desired route (i.p. or p.o.).
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer haloperidol (1 mg/kg, i.p.).
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), assess catalepsy using the bar test.
-
To perform the bar test, gently place the mouse's forepaws on a horizontal bar (0.5 cm in diameter) raised 5 cm above the surface.
-
Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). A cut-off time of 180 seconds is typically used.
-
-
Data Analysis: Compare the descent latency between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: Assessment of this compound in a Mouse Model of Depression (Forced Swim Test)
The forced swim test is a common behavioral assay to screen for antidepressant-like activity.
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Procedure:
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
The total duration of the test is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using a t-test or one-way ANOVA.
Protocol 3: In Vivo Efficacy of this compound in a Syngeneic Mouse Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound, potentially in combination with other immunotherapies.
-
Animals: Female C57BL/6 mice (6-8 weeks old).
-
Tumor Model: MC38 colon adenocarcinoma or B16F10 melanoma cells.
-
Procedure:
-
Inject tumor cells (e.g., 1 x 10^6 MC38 cells) subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, this compound + anti-PD-1).
-
Administer this compound daily via i.p. injection or p.o. gavage.
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).
-
-
Data Analysis: Compare tumor growth curves between the different treatment groups. Analyze endpoint tumor weights and immunological parameters.
Figure 2: A generalized workflow for in vivo experiments using this compound.
Pharmacokinetic Studies
A preliminary pharmacokinetic study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Procedure:
-
Administer a single dose of this compound to a cohort of animals (e.g., rats or mice) via intravenous (i.v.) and the intended therapeutic route (e.g., p.o. or i.p.).
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2). This will inform the dosing regimen for efficacy studies.
Concluding Remarks
This compound, as a potent A2AAR antagonist, holds significant potential for in vivo therapeutic applications. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust preclinical studies. It is imperative to conduct initial dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding to efficacy models. Careful experimental design and data interpretation will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Antagonist of the Immune Checkpoint Protein Adenosine A2a Receptor Restores Tumor-Infiltrating Lymphocyte Activity in the Context of the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of adenosine A2A receptor expressed by lung adenocarcinoma tumor cells and cancer associated fibroblasts inhibits their growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor blockade before striatal excitotoxic lesions prevents long term behavioural disturbances in the quinolinic rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral changes induced through adenosine A2A receptor ligands in a rat depression model induced by olfactory bulbectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PET Imaging of A2A Adenosine Receptors with LJ-4517
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A2A adenosine (B11128) receptor (A2AAR) is a G-protein coupled receptor that has emerged as a significant therapeutic target for a range of pathologies, including Parkinson's disease, cancer, and inflammatory disorders.[1][2] Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification and monitoring of A2AAR expression and occupancy. LJ-4517 is a novel and selective antagonist for the A2AAR, exhibiting a high binding affinity.[1][3][4] This document provides detailed application notes and protocols for the potential use of radiolabeled this compound as a PET tracer for imaging A2AARs.
This compound: In Vitro Binding Profile
This compound has been characterized as a potent A2AAR antagonist.[1][5][6] The key in vitro binding parameter is summarized below.
| Compound | Target | Assay Type | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human A2A Adenosine Receptor | Radioligand Displacement | [³H]ZM-241385 | 18.3 | [1][3][4] |
Table 1: In Vitro Binding Affinity of this compound. This table summarizes the reported binding affinity of this compound for the human A2A adenosine receptor.
Experimental Protocols
Radiosynthesis of [¹¹C]this compound
The following is a proposed protocol for the radiosynthesis of [¹¹C]this compound, based on common ¹¹C-methylation techniques. The precursor for radiolabeling would require a suitable functional group for methylation, such as a desmethyl-LJ-4517 derivative.
1.1. Precursor Synthesis: A desmethyl precursor of this compound, where the N-methyl group is replaced by an N-H group, needs to be synthesized. This can be achieved through standard organic synthesis methodologies.
1.2. Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[7] This is then converted to [¹¹C]CH₄, which is subsequently halogenated to produce [¹¹C]CH₃I using gas-phase radioiodination.
1.3. ¹¹C-Methylation Reaction:
-
Dry the desmethyl-LJ-4517 precursor (approx. 0.5-1.0 mg) in a reaction vial under a stream of nitrogen.
-
Add a suitable base (e.g., NaOH, K₂CO₃) in a minimal amount of a polar aprotic solvent (e.g., DMF, DMSO).
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.
-
The reaction progress can be monitored using radio-TLC.
1.4. Purification:
-
Quench the reaction with a small volume of water.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA) to isolate the [¹¹C]this compound peak.
-
Collect the radioactive fraction corresponding to [¹¹C]this compound.
1.5. Formulation and Quality Control:
-
Remove the HPLC solvent from the collected fraction under reduced pressure.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Perform quality control tests to determine:
-
Radiochemical Purity: Using analytical HPLC.
-
Specific Activity: By measuring the radioactivity and the mass of the product.
-
Residual Solvents: Using gas chromatography.
-
pH and Sterility.
-
In Vitro Autoradiography
This protocol outlines the use of [¹¹C]this compound for in vitro labeling of A2AAR in tissue sections.
2.1. Tissue Preparation:
-
Obtain fresh-frozen tissue sections (e.g., rodent or human brain) of 10-20 µm thickness.
-
Mount the sections onto microscope slides and allow them to dry.
2.2. Incubation:
-
Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-20 minutes at room temperature to rehydrate the tissue and remove endogenous adenosine.
-
Incubate the slides with a solution of [¹¹C]this compound (e.g., 0.1-1.0 nM) in the same buffer for 60-90 minutes at room temperature.
-
For non-specific binding determination, co-incubate a set of slides with a high concentration (e.g., 1-10 µM) of a known A2AAR antagonist (e.g., ZM241385).
2.3. Washing and Drying:
-
Wash the slides in ice-cold buffer (2 x 5 minutes) to remove unbound radioligand.
-
Perform a quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool air.
2.4. Imaging:
-
Expose the dried slides to a phosphor imaging plate or a digital autoradiography system for a suitable duration (typically several hours).
-
Quantify the signal intensity in different regions of interest using appropriate software.
In Vivo PET Imaging in Animal Models
This protocol describes a typical procedure for performing a PET scan with [¹¹C]this compound in a rodent model.
3.1. Animal Preparation:
-
Fast the animal (e.g., rat or mouse) for 4-6 hours before the scan to reduce metabolic activity.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Place a catheter in a tail vein for radiotracer injection.
-
Position the animal in the PET scanner.
3.2. Radiotracer Injection and Image Acquisition:
-
Inject a bolus of [¹¹C]this compound (e.g., 5-15 MBq) intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
Monitor the animal's vital signs throughout the scan.
3.3. Image Analysis and Kinetic Modeling:
-
Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images with an anatomical template or a CT/MRI scan of the same animal.
-
Draw regions of interest (ROIs) on the images corresponding to different brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Apply appropriate kinetic models (e.g., Logan graphical analysis, two-tissue compartment model) to the TACs to estimate binding parameters such as the distribution volume (Vₜ) or binding potential (BPₙₔ).
Data Presentation
Hypothetical Biodistribution Data for [¹¹C]this compound in Rodents
| Organ | %ID/g at 15 min | %ID/g at 60 min |
| Brain | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Heart | 2.1 ± 0.4 | 1.2 ± 0.3 |
| Lungs | 3.5 ± 0.6 | 1.8 ± 0.4 |
| Liver | 15.2 ± 2.5 | 8.5 ± 1.9 |
| Kidneys | 10.8 ± 1.8 | 5.1 ± 1.1 |
| Spleen | 4.2 ± 0.7 | 2.3 ± 0.5 |
| Muscle | 0.9 ± 0.2 | 0.5 ± 0.1 |
| Bone | 1.1 ± 0.3 | 0.7 ± 0.2 |
Table 2: Representative Biodistribution Data. This table presents hypothetical biodistribution data for [¹¹C]this compound in a rodent model at two time points post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data is for illustrative purposes only.
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for [¹¹C]this compound Evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LJ-4517 in Cancer Immunotherapy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ-4517 is a potent and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), with a Ki of 18.3 nM.[1] While specific preclinical data on this compound in cancer immunotherapy models are not yet extensively published, its mechanism of action as an A2AAR antagonist places it within a promising class of immuno-oncology agents. This document provides detailed application notes and protocols for the use of this compound and similar A2AAR antagonists in cancer immunotherapy research, based on established methodologies and data from other molecules in this class.
The tumor microenvironment (TME) is often characterized by high levels of extracellular adenosine, which acts as a potent immunosuppressive molecule. Adenosine, by binding to A2AAR on immune cells such as T lymphocytes and Natural Killer (NK) cells, triggers a signaling cascade that dampens their anti-tumor activity. A2AAR antagonists like this compound are designed to block this interaction, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells. Preclinical studies with various A2AAR antagonists have demonstrated their potential as monotherapy and in combination with other immunotherapies, particularly immune checkpoint inhibitors.[2][3]
These application notes will guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various cancer models.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound in the context of cancer immunotherapy is the blockade of the A2A adenosine receptor on immune cells. This intervention prevents the immunosuppressive signals initiated by adenosine, which is often abundant in the tumor microenvironment.
Caption: Mechanism of this compound in reversing adenosine-mediated immunosuppression.
Data Presentation: Efficacy of A2AAR Antagonists in Preclinical Models
The following tables summarize representative data from preclinical studies of various A2AAR antagonists. These data provide a benchmark for designing experiments and evaluating the potential efficacy of this compound.
Table 1: Monotherapy Activity of A2AAR Antagonists in Syngeneic Mouse Models
| Compound | Cancer Model | Administration | Key Findings |
| PBF-509 | B16F10 Melanoma (CD73-expressing) | Oral (15 or 30 mg/kg/day) | Significant reduction in tumor burden. |
| SCH-58261 | B16F10 Melanoma | Intraperitoneal | Enhanced interferon-gamma levels and cytotoxic CD8+ T cell response, leading to tumor suppression. |
| ZM-241385 | B16F10 Melanoma | Intraperitoneal | Marked tumor growth inhibition compared to controls. |
Table 2: Combination Therapy of A2AAR Antagonists with Immune Checkpoint Inhibitors
| A2AAR Antagonist | Combination Agent | Cancer Model | Key Findings |
| CPI-444 | Anti-PD-1 | CT26 Colon Carcinoma | Striking synergy, leading to enhanced tumor regression. |
| CPI-444 | Anti-CTLA-4 | MC38 Colon Carcinoma | Prolonged survival in 80% of mice compared to 40% with monotherapy. |
| CPI-444 | Anti-CTLA-4 | CT26 Colon Carcinoma | Elimination of established tumors in up to 90% of mice. |
| ZM-241385 | Anti-CTLA-4 | B16F10 Melanoma | Significant delay in tumor growth compared to either agent alone. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound in cancer immunotherapy models.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Caption: Workflow for an in vivo efficacy study of this compound.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Anti-PD-1 antibody (or other checkpoint inhibitor)
-
Syngeneic tumor cell line (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)
-
6-8 week old female mice
-
Cell culture reagents
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells to 80-90% confluency.
-
Harvest and resuspend cells in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
Once tumors reach an average volume of 100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer vehicle control according to the same schedule as this compound.
-
Group 2 (this compound): Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).
-
Group 3 (Anti-PD-1): Administer anti-PD-1 antibody at a standard dose (e.g., 10 mg/kg, intraperitoneally, twice a week).
-
Group 4 (Combination): Administer both this compound and anti-PD-1 antibody as per the schedules for each agent.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight bi-weekly.
-
Monitor mice for signs of toxicity.
-
Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
-
Collect tumors, spleens, and tumor-draining lymph nodes for further analysis.
-
Protocol 2: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from excised tumors to assess the immunological effects of this compound.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, DNase I
-
Ficoll-Paque
-
Flow cytometry antibodies (e.g., anti-CD3, -CD4, -CD8, -FoxP3, -PD-1, -Granzyme B)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI containing collagenase IV, hyaluronidase, and DNase I for 1-2 hours at 37°C with gentle agitation.
-
-
Cell Isolation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
-
-
Flow Cytometry Staining:
-
Wash and resuspend the isolated cells in FACS buffer.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against immune cell markers.
-
For intracellular markers like Granzyme B and FoxP3, perform fixation and permeabilization prior to staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the proportions of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., expression of PD-1, Granzyme B).
-
Logical Relationships in Combination Therapy
The synergistic effect of combining an A2AAR antagonist like this compound with a checkpoint inhibitor such as an anti-PD-1 antibody is based on their complementary mechanisms of action.
Caption: Rationale for combining this compound with anti-PD-1 therapy.
By targeting two distinct immunosuppressive pathways, the combination of this compound and a checkpoint inhibitor can lead to a more robust and durable anti-tumor immune response than either agent alone. This dual approach addresses both the adenosine-mediated metabolic suppression and the direct T-cell exhaustion signals prevalent in the tumor microenvironment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the adenosine 2A receptor in non-small cell lung cancer: shooting with blank bullets? - Garcia-Lorenzo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LJ-4517 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ-4517 has been identified as a potent A2A adenosine (B11128) receptor (A2AAR) antagonist with a Ki of 18.3 nM.[1] The A2A adenosine receptor is a G-protein coupled receptor that, upon activation by adenosine, couples to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This signaling pathway is involved in a wide range of physiological and pathological processes, including immune regulation, inflammation, and neuronal function.[1][3] A2AAR antagonists are being investigated for their therapeutic potential in various diseases, including Parkinson's disease, cancer, and neurodegenerative disorders.[4][5]
These application notes provide a comprehensive guide for the administration and dosage of this compound in mouse models, based on established protocols for other A2AAR antagonists. The provided protocols and data are intended as a starting point for in vivo studies and should be optimized for specific experimental needs.
Data Presentation: Dosage of A2AAR Antagonists in Mouse Models
The following tables summarize the dosages of various A2AAR antagonists used in different mouse models. This data can serve as a reference for designing dose-response studies with this compound.
Table 1: Intraperitoneal (i.p.) Administration of A2AAR Antagonists in Mice
| Compound | Dosage Range | Mouse Model | Observed Effect | Reference |
| SCH 58261 | 1 - 10 mg/kg | Tail Suspension Test | Reduced immobility time | [6] |
| ZM 241385 | 15 - 60 mg/kg | Tail Suspension Test | Reduced immobility time | [6] |
| SCH 58261 | 1 mg/kg | Chronic Lymphocytic Leukemia | Partial restoration of immune competence | [7] |
| ST-1535 | 1.25 - 5.0 mg/kg | Haloperidol-induced catalepsy | Reversal of catalepsy | [8] |
| Compound 19 | 0.4 mg/kg (ED50) | Haloperidol-induced catalepsy | Reversal of catalepsy | [8] |
| Compound 21 | < 1.0 mg/kg (ED50) | Haloperidol-induced catalepsy | Reversal of catalepsy | [8] |
Table 2: Oral (p.o.) Administration of A2AAR Antagonists in Mice
| Compound | Dosage Range | Mouse Model | Observed Effect | Reference |
| KW 6002 | 0.1 - 10 mg/kg | Tail Suspension Test | Reduced immobility time | [6] |
| Compound 59 | 3.2 mg/kg | Haloperidol-induced catalepsy | Reversal of catalepsy | [8] |
| ASP-5854 | 0.07 - 0.15 mg/kg (ED50) | Haloperidol-induced catalepsy | Reversal of catalepsy | [8] |
| Compound 20 | < 0.1 mg/kg (ED50) | Haloperidol-induced catalepsy | Reversal of catalepsy | [8] |
| MSX-3 | Not specified | Tauopathy (Alzheimer's model) | Improved memory, reduced Tau hyperphosphorylation | [9] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note: The solubility of this compound in common vehicles should be determined empirically. The following is a general protocol that may require optimization.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Determine the desired stock concentration of this compound.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of a solubilizing agent (e.g., DMSO) to dissolve the compound. Vortex thoroughly.
-
Gradually add the aqueous component of the vehicle (e.g., saline or PBS) to the desired final volume, while continuously vortexing to prevent precipitation. The final concentration of the solubilizing agent should be kept to a minimum (typically <10% for DMSO) and be consistent across all treatment groups, including the vehicle control.
-
If necessary, sonicate the solution in a water bath to aid dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared solution appropriately (e.g., at 4°C for short-term storage or aliquoted and frozen at -20°C for long-term storage). Protect from light if the compound is light-sensitive.
Protocol for Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared and sterile this compound solution
-
Sterile insulin (B600854) syringes (e.g., 27-30 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
Protocol:
-
Calculate the volume of this compound solution to be injected based on the mouse's body weight and the desired dose. A typical injection volume is 5-10 µl/g of body weight.
-
Gently restrain the mouse, exposing its abdomen. Proper handling techniques are crucial to minimize stress.
-
Wipe the injection site (lower left or right quadrant of the abdomen) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ, then slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Protocol for a Dose-Response Study
Objective: To determine the effective dose range of this compound in a specific mouse model.
Study Design:
-
Animal Model: Select a mouse model relevant to the therapeutic area of interest (e.g., MPTP model for Parkinson's disease, tail suspension test for depression).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 0.1 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 1 mg/kg)
-
Group 4: this compound (Dose 3, e.g., 10 mg/kg)
-
Group 5: this compound (Dose 4, e.g., 30 mg/kg)
-
(Optional) Group 6: Positive control (a known effective compound)
-
-
Administration: Administer the vehicle, this compound, or positive control via the chosen route (e.g., i.p. or p.o.).
-
Endpoint Measurement: At a predetermined time point after administration, assess the relevant endpoint (e.g., locomotor activity, immobility time, tumor growth).
-
Data Analysis: Analyze the data to determine the dose-response relationship and identify an effective dose range.
Visualizations
A2A Adenosine Receptor Signaling Pathway
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for In Vivo Evaluation of this compound
Caption: Experimental Workflow for this compound.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development - A2A receptor signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]
- 4. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the A2A adenosine receptor counteracts immunosuppression in vivo in a mouse model of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A2A adenosine receptor deletion is protective in a mouse model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying A2AAR in Parkinson's Disease Models using LJ-4517
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as bradykinesia, rigidity, and tremor. The adenosine (B11128) A2A receptor (A2AAR) has emerged as a promising non-dopaminergic target for the treatment of PD. A2A receptors are highly expressed in the striatum, where they are co-localized with dopamine (B1211576) D2 receptors on striatopallidal neurons.[1] Activation of A2AAR antagonizes D2 receptor function, thus exacerbating motor deficits in PD.[2] Consequently, A2AAR antagonists are being investigated for their potential to improve motor symptoms and potentially offer neuroprotective effects.[3][4]
LJ-4517 is a potent and selective A2AAR antagonist, making it a valuable research tool for studying the role of A2AAR in preclinical models of Parkinson's disease. These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experiments to assess its therapeutic potential.
A2AAR Signaling Pathway in Parkinson's Disease
The following diagram illustrates the antagonistic interaction between adenosine A2A receptors and dopamine D2 receptors in the indirect pathway of the basal ganglia, a critical circuit in motor control that is dysregulated in Parkinson's disease.
Caption: A2AAR and D2R signaling in a striatopallidal neuron.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and representative A2AAR antagonists from preclinical studies. This data is essential for experimental design and interpretation.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) | Radioligand Displaced | Source |
| This compound | A₂ₐAR | 18.3 | [³H]ZM241385 | [5] |
Table 2: Representative In Vivo Efficacy of A2AAR Antagonists in Rodent Models of Parkinson's Disease
| Compound | Animal Model | Behavioral Test | Dose (mg/kg, p.o.) | % Improvement in Motor Function | Source |
| Preladenant | Rat (Haloperidol-induced catalepsy) | Catalepsy Score | 1 | 77% inhibition at 1h | [6] |
| Compound 33 | Rat (6-OHDA lesion) | L-DOPA induced rotations | 10 | Potentiation of rotations (ED₅₀: 1.2) | [7] |
| ST-1535 | Mouse (Haloperidol-induced catalepsy) | Catalepsy Score | 1.25 | Minimum effective dose | [6] |
| Compound 20 | Mouse (Haloperidol-induced catalepsy) | Catalepsy Score | < 0.1 | ED₅₀ | [6] |
Note: Data for compounds other than this compound are provided as representative examples of the expected efficacy for potent A2AAR antagonists.
Table 3: Representative Effects of A2AAR Antagonists on Striatal Neurochemistry in Parkinson's Disease Models
| Animal Model | Treatment | Change in Striatal Dopamine | Change in Striatal Glutamate (B1630785) | Source |
| Rat (6-OHDA lesion) | L-DOPA + A2AAR Antagonist | Increased L-DOPA-induced DA efflux | Not Reported | [8] |
| Mouse (MPTP) | A2AAR Antagonist | Attenuation of DA depletion | Not Reported | [9] |
| Rat | D2 Agonist | Blocks K⁺-induced glutamate release | Decreased | [10] |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the A2AAR by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
References
- 1. Cellular localization of tyrosine hydroxylase by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The rotational behavior model: asymmetry in the effects of unilateral 6-OHDA lesions of the substantia nigra in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection in Parkinson’s disease: facts and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective role of dopamine agonists: evidence from animal models and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine A2A Receptor Antagonists and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective A2A Antagonists with Efficacy in Animal Models of Parkinson’s Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Study of extracellular concentration of dopamine and its metabolites in mice striatum by a microdialysis technique at intraperitoneal administration of MPTP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Copper-Catalyzed Click Reaction with LJ-4517
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ-4517 is a potent A2A adenosine (B11128) receptor (A2AAR) antagonist with a reported Ki of 18.3 nM.[1] Its chemical structure incorporates an alkyne group, rendering it a valuable tool for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This reaction facilitates the covalent ligation of this compound to azide-modified molecules, such as proteins, nucleic acids, or imaging agents, with high efficiency and specificity under mild, aqueous conditions.[2][3][4][5][6] The resulting triazole linkage is highly stable, making this methodology ideal for creating specific probes to study the A2AAR, developing targeted therapeutics, and constructing advanced drug delivery systems.[7]
The CuAAC reaction is characterized by its rapid kinetics, high yields, and tolerance of a wide range of functional groups, ensuring that the biological activity of the conjugated molecules is often preserved.[2][6] The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt like CuSO4 with the addition of a reducing agent such as sodium ascorbate (B8700270).[2][5] To enhance catalyst stability and prevent oxidative side reactions, a chelating ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), is commonly employed.[8][9]
These application notes provide a detailed protocol for the copper-catalyzed click reaction of this compound with an azide-containing molecule, intended for researchers in pharmacology, chemical biology, and drug development.
Signaling Pathway of A2AAR Antagonism
Figure 1. General signaling pathway of an A2AAR antagonist.
Experimental Protocols
Materials and Equipment
-
This compound
-
Azide-modified molecule of interest (e.g., protein, peptide, fluorescent dye)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Rotator or shaker
-
Analytical equipment for purification and characterization (e.g., HPLC, LC-MS, SDS-PAGE)
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Azide-Molecule Stock Solution: Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., water, DMSO, or buffer) at a concentration of 1-10 mM.
-
Copper(II) Sulfate Stock Solution: Prepare a 20 mM stock solution of CuSO4·5H2O in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
Ligand Stock Solution (THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.
Copper-Catalyzed Click Reaction Procedure
The following protocol is a general guideline and may require optimization for specific applications.
-
In a microcentrifuge tube, combine the this compound stock solution and the azide-modified molecule stock solution in a suitable buffer (e.g., PBS) to achieve the desired final concentrations. A typical starting point is a 1:1 to 1:5 molar ratio of this compound to the azide-containing molecule.
-
Add the THPTA ligand solution to the reaction mixture. The final concentration of the ligand is typically five times that of the copper sulfate.[3][5]
-
Add the CuSO4 stock solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Gently vortex the reaction mixture for 10-15 seconds.
-
Incubate the reaction at room temperature for 1-4 hours with gentle rotation or shaking. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).
-
Once the reaction is complete, the product can be purified using standard methods such as size exclusion chromatography, affinity chromatography, or HPLC.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Concentration/Ratio | Notes |
| This compound (Alkyne) | 10 µM - 1 mM | The optimal concentration depends on the specific application and the solubility of the reactants. |
| Azide-Molecule | 1.1 - 5 equivalents (relative to alkyne) | An excess of the azide (B81097) component can help drive the reaction to completion. |
| CuSO4 | 50 µM - 1 mM | Higher concentrations can increase the reaction rate but may also lead to protein precipitation or degradation. |
| Ligand (THPTA) | 5:1 ratio to CuSO4 | The ligand stabilizes the Cu(I) oxidation state and protects biomolecules from oxidative damage.[3][5] |
| Sodium Ascorbate | 1 - 5 mM | Acts as a reducing agent to generate Cu(I) from Cu(II).[2] |
| Solvent | PBS, pH 7.4 with up to 10% DMSO | Co-solvents can be used to improve the solubility of reagents.[5] |
| Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C for sensitive biomolecules, though reaction times may be longer. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time. |
Table 2: Representative Data for Reaction Optimization (Hypothetical)
| Entry | [this compound] (µM) | [Azide-Dye] (µM) | [CuSO4] (µM) | [THPTA] (µM) | [Na-Ascorbate] (mM) | Time (h) | Conversion (%) |
| 1 | 100 | 110 | 50 | 250 | 1 | 1 | 75 |
| 2 | 100 | 110 | 100 | 500 | 2 | 1 | 92 |
| 3 | 100 | 110 | 200 | 1000 | 5 | 1 | >95 |
| 4 | 100 | 200 | 100 | 500 | 2 | 1 | >95 |
| 5 | 100 | 110 | 100 | 500 | 2 | 2 | >98 |
Experimental Workflow
Figure 2. Experimental workflow for the copper-catalyzed click reaction of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive reagents | Use fresh sodium ascorbate solution. Ensure the purity of this compound and the azide-molecule. |
| Suboptimal reagent concentrations | Perform a titration of CuSO4 and sodium ascorbate concentrations. Increase the excess of the azide-molecule. | |
| Presence of chelating agents in the buffer | Avoid buffers containing EDTA or Tris, as they can chelate copper ions.[10] | |
| Protein Precipitation | High copper concentration | Reduce the concentration of CuSO4. Ensure the ligand-to-copper ratio is at least 5:1. |
| Unstable protein | Perform the reaction at 4°C. | |
| Non-specific Labeling | Oxidative damage to the biomolecule | Degas the reaction mixture. Ensure an adequate concentration of the protective ligand. |
Applications
The bioconjugation of this compound via click chemistry opens up a wide array of applications in biomedical research and drug development:
-
Target Identification and Validation: Conjugation of this compound to fluorescent dyes or affinity tags can be used to visualize and isolate the A2AAR in cells and tissues.
-
Pharmacokinetic Studies: Radiolabeling of this compound allows for in vivo tracking and quantification of its distribution and metabolism.
-
Targeted Drug Delivery: Linking this compound to nanoparticles or drug-loaded polymers can facilitate the targeted delivery of therapeutic agents to tissues expressing the A2AAR.
-
Development of Bivalent Ligands: Clicking this compound to another pharmacophore can create bivalent ligands with unique pharmacological properties.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Copper salts are toxic and should be handled with care.
-
DMSO is a skin penetrant; avoid direct contact.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. interchim.fr [interchim.fr]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Labeling with LJ-4517
For Researchers, Scientists, and Drug Development Professionals
Introduction
LJ-4517 is a potent and selective antagonist for the A2A adenosine (B11128) receptor (A2AAR), a G-protein coupled receptor implicated in various physiological processes, including inflammation and neurotransmission. A key feature of this compound is the presence of a terminal alkyne group, rendering it a valuable tool for bioorthogonal chemistry.[1] This "click chemistry" handle allows for the covalent attachment of reporter molecules, such as fluorophores or affinity tags, enabling the visualization and tracking of A2AAR within the intracellular environment.
These application notes provide detailed protocols for utilizing this compound to label intracellular A2AAR, assess its cell permeability and uptake, and evaluate its functional consequences. The methodologies described herein are intended to guide researchers in designing and executing experiments to probe the biology of the A2A adenosine receptor in living cells.
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is primarily coupled to the Gs alpha subunit of the G protein. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, this compound blocks this signaling cascade.
Data Presentation
The following tables provide a template for summarizing key quantitative data for this compound. Experimental determination of these values is essential for the successful application of this probe.
Table 1: Cell Permeability and Uptake Parameters for this compound
| Parameter | Cell Line | Method | Value (Example) |
| Apparent Permeability (Papp) | Caco-2 | Transwell Assay | 5 x 10-6 cm/s |
| Efflux Ratio | Caco-2 | Bidirectional Transwell Assay | 1.2 |
| Intracellular Concentration | HEK293-A2AAR | Fluorescence Microscopy | 500 nM |
| Uptake t1/2 | HEK293-A2AAR | Live-cell Imaging | 15 min |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time | IC50 (Example) |
| HEK293 | MTT Assay | 24 hours | > 50 µM |
| HeLa | CellTiter-Glo | 24 hours | > 50 µM |
| Primary Neurons | LDH Assay | 48 hours | 25 µM |
Table 3: Intracellular Labeling and Functional Antagonism of this compound
| Parameter | Cell Line | Method | Value (Example) |
| Optimal Labeling Concentration | HEK293-A2AAR | Confocal Microscopy | 100 nM |
| Ki (Antagonist Binding) | HEK293-A2AAR | Radioligand Binding | 18.3 nM[1] |
| IC50 (cAMP Inhibition) | CHO-A2AAR | cAMP Assay | 25 nM |
Experimental Protocols
Cell Culture
-
Cell Lines: Use cell lines endogenously expressing A2AAR or engineered to overexpress the receptor (e.g., HEK293-A2AAR, CHO-A2AAR).
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assay
This protocol is adapted from standard MTT and LDH assay procedures.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the lactate (B86563) dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Permeability Assay (Caco-2 Transwell Assay)
This protocol provides a general method for assessing the intestinal permeability of a compound.
-
Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Measurement:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound to the apical (A) or basolateral (B) chamber.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Intracellular Labeling with this compound via Click Chemistry
This protocol outlines the steps for labeling A2AAR with this compound and a fluorescent azide (B81097) reporter.
-
Cell Preparation: Seed cells expressing A2AAR on glass-bottom dishes or coverslips.
-
This compound Incubation: Incubate the cells with the desired concentration of this compound (e.g., 100 nM) in serum-free medium for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips with an antifade mounting medium.
-
Visualize the labeled A2AAR using a fluorescence or confocal microscope.
-
Quantification of Intracellular Fluorescence
This protocol provides a method to estimate the intracellular concentration of the fluorescently labeled this compound.
-
Image Acquisition: Acquire fluorescence images of labeled cells using a confocal microscope with consistent settings for laser power, gain, and pinhole size.
-
Calibration Curve: Prepare a series of known concentrations of the free fluorophore used for labeling in a solution with similar properties to the cytoplasm (e.g., PBS with 1% BSA). Image these solutions using the same settings as for the cells.
-
Image Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) within the cytoplasm of the labeled cells and in the calibration images.
-
Measure the mean fluorescence intensity within these ROIs.
-
-
Concentration Calculation:
-
Generate a standard curve by plotting the mean fluorescence intensity of the calibration samples against their known concentrations.
-
Determine the intracellular concentration of the labeled this compound by interpolating the mean fluorescence intensity of the cellular ROIs on the standard curve.
-
Functional Assay: cAMP Accumulation
This protocol measures the ability of this compound to antagonize agonist-induced cAMP production.
-
Cell Seeding: Seed cells expressing A2AAR in a 96-well plate.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: Stimulate the cells with a known A2AAR agonist (e.g., NECA) at its EC80 concentration for 15-30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Logical Relationship of Key Experimental Parameters
The successful intracellular labeling of A2AAR with this compound depends on a balance of several key factors. The compound must be sufficiently cell-permeable to reach its intracellular target, but not so cytotoxic that it compromises cell health. The labeling efficiency is also dependent on the kinetics of uptake and the specifics of the click reaction.
References
Troubleshooting & Optimization
troubleshooting low yield in LJ-4517 click chemistry reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the LJ-4517 molecule.
Troubleshooting Guide: Low Product Yield
Low or no product yield is a common issue in CuAAC reactions. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes with this compound.
Q1: My click reaction with this compound has a very low or no yield. What are the first things I should check?
A1: When faced with a low-yielding click reaction, start by investigating the most critical components: the copper catalyst, the reagents, and the reaction environment.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen.[1] Ensure you are using a reducing agent, like sodium ascorbate (B8700270), to maintain copper in the +1 oxidation state.[1][2] It is also highly recommended to degas your solvents to remove dissolved oxygen.[1][3]
-
Reagent Purity and Integrity: The purity of your azide (B81097), alkyne (this compound), and solvents can significantly impact the reaction.[1] Use high-purity reagents and solvents, and consider purifying starting materials if impurities are suspected.[1] Pay special attention to the sodium ascorbate solution, which should always be prepared fresh, as it can degrade over time.[1]
-
Ligand Issues: A suitable ligand is crucial for stabilizing the Cu(I) catalyst, preventing oxidation, and increasing its solubility.[3][4] Ensure you are using an appropriate ligand for your reaction conditions.
Q2: I'm using a reducing agent and a ligand, but the reaction with this compound is still not working. What should I investigate next?
A2: If the basic components seem correct, the next step is to evaluate the reaction conditions and the specifics of your substrates.
-
Reaction Conditions: The concentration of reactants, stoichiometry, temperature, and reaction time are all critical parameters.[5][6] Systematic optimization of these conditions is often necessary to achieve high yields.[1]
-
Substrate-Specific Issues: The steric or electronic properties of your specific azide or the this compound alkyne could be hindering the reaction. Highly hindered substrates may require longer reaction times, higher temperatures, or increased catalyst concentrations.[1] In some cases, the substrate itself may sequester the copper catalyst, requiring the use of excess copper or alternative strategies.[7]
-
Order of Reagent Addition: The order in which you add the reagents can significantly affect the outcome. It is generally recommended to premix the copper salt and the ligand before adding them to the substrate solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[3][8]
Q3: I'm observing a precipitate in my reaction mixture. What could this be and how can I prevent it?
A3: Precipitate formation can be due to several factors. It could be an insoluble copper species, which can occur if the Cu(I) is not properly stabilized by the ligand.[3] It might also be your starting materials or product crashing out of solution. If you suspect your alkyne is reacting with the copper to form an insoluble complex, trying a different solvent system, such as acetonitrile/water, might help.[9] Additionally, ensuring the proper order of reagent addition, where the ligand is complexed with copper before the addition of other reagents, can prevent the formation of insoluble copper species.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for my this compound click reaction?
A1: Copper(II) sulfate (B86663) (CuSO₄) is the most commonly used copper source, as it is readily available and can be reduced in situ to the active Cu(I) state using sodium ascorbate.[2] Other copper sources like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can also be used, but they are more sensitive to oxidation.[4]
Q2: How do I choose the right ligand for my reaction?
A2: The choice of ligand depends on your specific reaction conditions, especially the solvent.
-
TBTA (Tris(benzyltriazolylmethyl)amine): A very effective ligand that accelerates the reaction and protects the Cu(I) from oxidation.[10][11] It is soluble in organic solvents like DMSO and DMF.[3]
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand, making it ideal for bioconjugation reactions in aqueous buffers.[3][12]
-
Other Nitrogen-Based Ligands: Various other nitrogen-based ligands can also be effective at stabilizing the Cu(I) catalyst.[4]
Q3: What is the best way to degas my solvents?
A3: To minimize the oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from your solvents.[1][3] This can be achieved by:
-
Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 30 minutes.[3][13]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times for maximum effectiveness.
-
Working in a Glovebox: For highly sensitive reactions, performing the entire experiment under an inert atmosphere in a glovebox provides the best protection against oxygen.[3]
Q4: Are there any known side reactions I should be aware of?
A4: Yes, a common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which can occur if the Cu(I) catalyst is oxidized.[11][14] Using a slight excess of a reducing agent like sodium ascorbate can help prevent this.[2] Additionally, some starting materials, like boronic acids, can be degraded by the copper catalyst.[10]
Data Presentation
Table 1: Recommended Starting Concentrations and Ratios for this compound CuAAC Reactions
| Component | Recommended Concentration/Ratio | Notes |
| Alkyne (this compound) | 1 equivalent | The limiting reagent. |
| Azide | 1.1 - 2 equivalents | A slight excess can improve reaction kinetics.[1] |
| Copper(II) Sulfate | 50 µM - 500 µM | Start with a lower concentration and optimize if needed.[1] |
| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper) | A 5-fold excess of ligand is often used to protect biomolecules.[1][8] |
| Sodium Ascorbate | 1 mM - 10 mM | Should be in excess relative to copper and dissolved oxygen.[1] |
Experimental Protocols
Standard Protocol for this compound Click Chemistry Reaction
This protocol provides a starting point for a typical CuAAC reaction.
-
Prepare Stock Solutions:
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound alkyne solution.
-
Add the azide solution.
-
Add the appropriate volume of buffer or solvent to reach the desired final reaction volume.
-
Prepare a premixed solution of the CuSO₄ and the ligand.[3] Add this premix to the reaction tube.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 30 seconds.[13]
-
-
Initiate the Reaction:
-
Incubation:
-
Analysis and Purification:
Protocol for Optimizing this compound Reaction Conditions
To achieve the highest yield, systematically vary key parameters in a series of small-scale reactions.
-
Design of Experiments: Set up a series of reactions (e.g., 50 µL final volume) where you vary one parameter at a time while keeping others constant.[1]
-
Parameters to Optimize:
-
Copper Concentration: Test a range from 50 µM to 500 µM.[1]
-
Ligand:Copper Ratio: Test ratios of 1:1, 2:1, and 5:1.[1]
-
Reducing Agent Concentration: Vary the sodium ascorbate concentration from 1 mM to 10 mM.[1]
-
Reactant Stoichiometry: Test different ratios of alkyne to azide (e.g., 1:1, 1:2, 1:5).[1]
-
Temperature: Compare room temperature, 4°C (overnight), and 37°C.[1]
-
-
Analysis: Analyze the outcome of each reaction to determine the optimal conditions for your specific substrates.
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.[1]
Caption: Proposed catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of LJ-4517 in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with LJ-4517 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, it is recommended to use a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of organic small molecules like A2A receptor antagonists.[1][2] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.
Q2: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.[3][4] Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try lowering the final concentration.
-
Increase the percentage of co-solvent: If your experimental conditions permit, increasing the final percentage of DMSO in the aqueous buffer can help maintain solubility. However, be mindful of the potential effects of the solvent on your assay.
-
Use a different buffer: The pH and composition of your buffer can significantly impact the solubility of your compound.[5] Experiment with different buffers at various pH levels.
-
Vortex immediately and thoroughly: When diluting, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and complete mixing, which can prevent localized high concentrations that lead to precipitation.
-
Warm the buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility. However, be cautious about the thermal stability of this compound.
Q3: Can I use solvents other than DMSO for my stock solution?
A3: Yes, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can also be used. The choice of solvent may depend on the specific requirements of your experiment and the compatibility with your biological system. It is advisable to test the solubility of this compound in a small amount of the chosen solvent before preparing a large stock.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guides
Issue 1: this compound Powder Does Not Dissolve in the Initial Solvent
This guide provides a step-by-step approach to troubleshoot the initial dissolution of this compound powder.
Troubleshooting Workflow for Initial Dissolution
Caption: Troubleshooting workflow for initial dissolution of this compound powder.
Issue 2: Precipitation Occurs During Dilution into Aqueous Buffer
This guide addresses the common problem of compound precipitation when making working solutions in aqueous buffers.
| Step | Action | Rationale |
| 1 | Prepare Fresh Buffer | Ensure your buffer is correctly prepared, filtered, and at the desired pH. |
| 2 | Pre-warm the Buffer | Gently warm the aqueous buffer to room temperature or 37°C before adding the this compound stock. This can increase the solubility limit. |
| 3 | Vigorous Mixing | Add the DMSO stock solution dropwise to the vortexing buffer. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation. |
| 4 | Lower the Final Concentration | If precipitation persists, reduce the final concentration of this compound in your working solution. |
| 5 | Increase Co-solvent Percentage | If your experiment allows, increase the final percentage of DMSO. For example, if you are seeing precipitation at 0.1% DMSO, try 0.5% or 1%. Always run a vehicle control with the same final DMSO concentration. |
| 6 | Test Different Buffers and pH | The solubility of this compound may be sensitive to pH and buffer components. Test a range of physiological buffers (e.g., PBS, Tris-HCl, HEPES) at different pH values. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of 100% DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Buffer: Have your desired aqueous buffer (e.g., PBS, pH 7.4) ready and at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform a serial dilution. For example, first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the 1 mM intermediate stock to achieve the final 10 µM concentration. For example, add 10 µL of 1 mM this compound to 990 µL of buffer.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Use Immediately: It is recommended to use the final working solution immediately after preparation.
Signaling Pathway
This compound is an antagonist of the Adenosine A2A receptor (A2AAR), a G-protein coupled receptor (GPCR). The canonical signaling pathway for A2AAR involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). As an antagonist, this compound blocks this pathway.
A2A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Adenosine A2A receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimizing LJ-4517 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of LJ-4517 for in vitro experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent antagonist of the A2A adenosine (B11128) receptor (A2AAR), with a binding affinity (Ki) of 18.3 nM.[1][2] As an antagonist, this compound blocks the binding of the endogenous ligand, adenosine, to the A2AAR. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound is expected to inhibit the downstream signaling cascade initiated by A2AAR activation.
Q2: What is a good starting concentration range for my initial experiments with this compound?
A2: For a novel compound in a specific cell system, it is advisable to start with a broad, logarithmic dilution series to determine the dose-response curve.[3][4] A recommended starting range for this compound would be from 1 nM to 100 µM. This wide range will help identify the effective concentration window for your particular cell line and assay.
Q3: How do I determine the optimal incubation time for this compound?
A3: The optimal incubation time depends on the specific biological question and the mechanism of action being investigated. A time-course experiment is recommended.[3] You can treat your cells with a fixed, effective concentration of this compound and measure the desired outcome at several time points (e.g., 6, 12, 24, 48, and 72 hours).
Q4: What is the best way to dissolve and store this compound?
A4: Like many small molecule inhibitors, this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3] It is critical to ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3] Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.
Q5: How might serum in the culture medium affect the activity of this compound?
A5: Serum contains proteins that can bind to small molecules, potentially reducing the effective concentration of this compound available to the cells.[3] If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations. | 1. Concentration is too low: The tested concentrations may be below the effective range for your specific cell line and assay. | Test a higher concentration range of this compound.[3] |
| 2. Compound instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage of this compound and prepare fresh dilutions for each experiment.[3] | |
| 3. Insensitive cell line or assay: Your cell line may not express the A2AAR, or the assay may not be sensitive enough to detect the effect. | Confirm A2AAR expression in your cell line (e.g., via Western Blot or qPCR). Use a positive control to validate the assay's functionality.[3] | |
| High levels of cell death across all concentrations. | 1. Compound-induced cytotoxicity: this compound may be cytotoxic at the concentrations tested. | Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the cytotoxic concentration range for your cell line.[3] |
| 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO).[3] | |
| Inconsistent or irreproducible results. | 1. Compound precipitation: this compound may not be fully soluble in the culture medium at the tested concentrations. | Visually inspect for any precipitation. Perform a solubility test of this compound in your specific cell culture medium.[4] |
| 2. Variability in experimental technique: Inconsistent cell seeding density or reagent addition can lead to variable results. | Standardize all experimental procedures, including cell seeding, compound dilution, and incubation times. | |
| 3. Cell line instability: Cell characteristics can change over multiple passages. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
| Parameter | Value | Description | Source |
| Ki (Binding Affinity) | 18.3 nM | The equilibrium dissociation constant for this compound binding to the A2A adenosine receptor, indicating high-affinity binding. | [1] |
| Reported Effective Concentration | 10 µM | A concentration of this compound reported to induce cAMP accumulation in one context. Researchers should empirically determine the optimal concentration for their specific assay. | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells (vehicle control, e.g., 0.1% DMSO) and medium only (background control).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: Assessing A2AAR Antagonism via cAMP Measurement
-
Cell Seeding: Seed cells expressing A2AAR in a suitable plate format (e.g., 96-well) and grow to the desired confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a short period (e.g., 15-30 minutes). Include a vehicle control.
-
Agonist Stimulation: Stimulate the cells with a known A2AAR agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).
-
cAMP Measurement: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis:
-
Plot the measured cAMP levels against the log of the this compound concentration.
-
The concentration of this compound that inhibits 50% of the agonist-induced cAMP production is the IC50 for A2AAR antagonism in this assay.
-
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A general workflow for optimizing the in vitro concentration of this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
potential off-target effects of LJ-4517 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LJ-4517 in cell culture experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the A2A adenosine (B11128) receptor (A2AAR), which is a G protein-coupled receptor (GPCR).[1][2][3][4] It functions by binding to the A2AAR and preventing its activation by endogenous agonists like adenosine. This antagonistic activity has been demonstrated through the conversion of a known A2AAR agonist scaffold into an antagonist by chemical modification.[1][2][5]
Q2: What is the potency of this compound at its primary target?
This compound exhibits a high affinity for the human A2AAR, with a reported inhibitory constant (Ki) of 18.3 nM.[1][2][4][6]
Q3: Are there any known off-target effects of this compound?
Currently, publicly available data primarily focuses on the on-target activity of this compound at the A2A adenosine receptor. While specific off-target screening data against a broad panel of receptors, kinases, or ion channels is not detailed in the provided search results, its design was based on modifying a selective A2AAR agonist, suggesting a targeted mechanism of action.[1][2][5] However, as with any small molecule inhibitor, off-target effects cannot be entirely ruled out without comprehensive screening. Researchers should include appropriate controls to validate their findings.
Q4: I am not seeing the expected antagonist effect in my cell line. What could be the reason?
Several factors could contribute to a lack of antagonist effect:
-
Low or absent A2AAR expression: Confirm the expression of the A2A adenosine receptor in your specific cell line at the protein level (e.g., by Western blot, flow cytometry, or radioligand binding).
-
High agonist concentration: The concentration of the agonist used to stimulate the receptor might be too high, making it difficult for this compound to compete effectively. Perform a dose-response curve with the agonist to determine an EC50 or EC80 concentration for your experiments.
-
Experimental conditions: Ensure that the incubation time, temperature, and buffer conditions are optimal for your assay. For antagonist activity, pre-incubation with this compound before adding the agonist is recommended.[6]
-
Compound integrity: Verify the integrity and concentration of your this compound stock solution.
Q5: How can I confirm that the observed cellular phenotype is due to A2AAR antagonism and not an off-target effect?
To attribute an observed effect to A2AAR antagonism, consider the following control experiments:
-
Rescue experiment: After treatment with this compound, see if the effect can be reversed by adding a high concentration of an A2AAR agonist.
-
Use of A2AAR-negative cells: Test this compound in a cell line that does not express A2AAR. The absence of the phenotype in these cells would support on-target activity.
-
siRNA/shRNA or CRISPR/Cas9 knockdown/knockout: Depleting A2AAR expression in your cell line should abolish the effect of this compound if it is acting on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in experimental results | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and seed them to reach a consistent confluency for each experiment. |
| Instability of this compound in media. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected cellular toxicity | High concentration of this compound or DMSO. | Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound. Ensure the final DMSO concentration in the culture medium is low (<0.1%) and consistent across all conditions, including vehicle controls. |
| Off-target effects. | Refer to the control experiments listed in FAQ Q5 to validate the on-target activity. | |
| Difficulty in replicating published data | Differences in cell lines or experimental protocols. | Ensure your cell line is from a reputable source and that your experimental protocol closely matches the published methodology. Pay close attention to details such as serum concentration, incubation times, and agonist concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Value | Reference |
| Human A2A Adenosine Receptor | Radioligand Binding ([3H]ZM-241385 displacement) | Ki = 18.3 nM | [1][2][4][6] |
| Human A2A Adenosine Receptor | Functional Antagonism (cAMP accumulation) | 300 nM this compound tested for antagonist activity | [6] |
Key Experimental Protocols
1. Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the A2AAR.
-
Cell Preparation: Use cell membranes prepared from CHO cells stably expressing the human A2AAR.[2][6]
-
Assay Components:
-
Radioligand: [3H]ZM-241385 (a known A2AAR antagonist).
-
Competitor: Increasing concentrations of this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled A2AAR antagonist (e.g., unlabeled ZM-241385).
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]ZM-241385 and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and then derive the Ki value using the Cheng-Prusoff equation.
2. cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize agonist-induced cAMP production.
-
Cell Culture: Plate CHO cells stably expressing the human A2AAR in a suitable multi-well plate.
-
Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Pre-incubate the cells with this compound (e.g., 300 nM) for a specified time (e.g., 20 minutes).[6]
-
Stimulate the cells with an A2AAR agonist (e.g., CGS21680) in the presence of forskolin (B1673556) (to amplify the cAMP signal).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., AlphaScreen cAMP Kit).[6]
-
-
Data Analysis: Compare the cAMP levels in cells treated with the agonist alone versus those pre-treated with this compound to determine the extent of antagonism.
Visualizations
Caption: A2AAR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating the effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GPCR | DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Paradigms in Purinergic Receptor Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A2A Receptor Antagonists in Functional Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with A2A adenosine (B11128) receptor (A2AAR) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional assays for A2AAR antagonists?
A1: The most common functional assays for A2AAR antagonists are cAMP accumulation assays and radioligand binding assays.[1][2][3] cAMP assays measure the antagonist's ability to block agonist-induced increases in intracellular cyclic AMP, a key second messenger in the A2AAR signaling pathway.[1][4] Radioligand binding assays determine the antagonist's affinity for the receptor by measuring its ability to displace a radiolabeled ligand.[2][3]
Q2: Why am I seeing high background signal in my cAMP assay?
A2: High background in a cAMP assay can be due to several factors. The A2A receptor is known to exhibit constitutive activity, meaning it can signal and produce cAMP even in the absence of an agonist.[5][6] This basal signaling can contribute to a high background. Additionally, issues with assay reagents or insufficient washing steps can lead to elevated background signals.[7]
Q3: My antagonist shows weak or no activity. What could be the cause?
A3: Weak or no antagonist activity could stem from several issues. These include problems with the compound itself (e.g., degradation, incorrect concentration), suboptimal assay conditions (e.g., incorrect agonist concentration, insufficient incubation time), or issues with the cells, such as low receptor expression.[8] It is also possible that the A2A receptors are forming heteromers with other receptors, like the A2B receptor, which can alter the pharmacology and reduce the potency of A2A-selective ligands.[9]
Q4: I'm observing an apparent agonist effect with my A2AAR antagonist. Is this possible?
A4: While true agonism from a competitive antagonist is unlikely, an apparent agonist effect can be observed under certain conditions. This could be due to off-target effects of the compound, or it might indicate that the compound is an inverse agonist acting on a constitutively active receptor, thereby reducing basal cAMP levels and appearing as a downward shift from baseline.[5][8]
Q5: My Schild analysis of a competitive antagonist did not yield a slope of 1. What does this mean?
A5: A Schild plot slope that deviates significantly from unity suggests that the antagonism is not purely competitive and reversible.[10][11] A slope less than 1 can indicate negative cooperativity in binding or the presence of a saturable agonist uptake mechanism. A slope greater than 1 might suggest positive cooperativity or that the antagonist is not at equilibrium.[11] It could also point to allosteric antagonism where the antagonist binds to a site different from the agonist binding site.[12]
Troubleshooting Guides
Problem 1: High Variability in cAMP Assay Results
Symptoms:
-
Large error bars in dose-response curves.
-
Poor reproducibility between replicate wells or experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. Verify cell viability and confluency. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Suboptimal Agonist Concentration | Use an agonist concentration that gives a submaximal response (e.g., EC80) to ensure a sensitive window for detecting antagonism.[2] |
| Phosphodiesterase (PDE) Activity | Include a PDE inhibitor (e.g., IBMX, Ro 20-1724) in the assay buffer to prevent cAMP degradation, which is often necessary for robust cAMP measurement.[5] |
Problem 2: Unexpected Results in Radioligand Binding Assays
Symptoms:
-
Low specific binding of the radioligand.
-
Inconsistent IC50 values for the antagonist.
-
High non-specific binding.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line with confirmed high expression of the A2A receptor. |
| Radioligand Degradation | Aliquot the radioligand upon receipt and store it properly to avoid repeated freeze-thaw cycles. Check the expiration date. |
| Insufficient Incubation Time | Ensure the binding reaction has reached equilibrium. This may require optimizing the incubation time.[3] |
| High Non-specific Binding | Reduce the concentration of the radioligand. Increase the number and volume of washes.[3] Use a high concentration of a non-radiolabeled A2A receptor ligand to define non-specific binding.[3] |
| Filter Binding Issues | Pre-soak glass fiber filters in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. |
Quantitative Data Summary
Table 1: Binding Affinities (Ki) of Common A2AAR Antagonists
| Antagonist | Human A2A Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2B | Selectivity vs. A3 |
| Istradefylline (KW-6002) | 2.2 | 70-fold | >450-fold | >450-fold |
| Tozadenant (SYN115) | 4.1 | 270-fold | - | - |
| ZM241385 | 0.49 - 1.6 | 484-fold | 47-fold | 464-fold |
| SCH-58261 | 1.1 | 50-fold | >100-fold | >100-fold |
| CGS-15943 | 2.7 | Non-selective | Non-selective | Non-selective |
| ANR 94 | 46 | 52-fold | >652-fold | 456-fold |
| Note: Ki values can vary depending on experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes.[3] |
Experimental Protocols
Protocol 1: A2A Receptor cAMP Functional Assay (HTRF-based)
Objective: To determine the potency (IC50) of an A2AAR antagonist in blocking agonist-induced cAMP production.[2]
Materials:
-
Cells expressing the human A2A receptor (e.g., HEK293-hA2AAR).[2]
-
A2A receptor agonist (e.g., NECA or CGS21680).[2]
-
Test antagonist compound.
-
HTRF cAMP assay kit.[2]
-
Cell lysis buffer.
-
384-well plates.
-
HTRF-compatible plate reader.[2]
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.[2]
-
Prepare serial dilutions of the antagonist.
-
Pre-incubate the cells with the antagonist dilutions for 15-30 minutes.[2]
-
Add the A2A receptor agonist at a submaximal concentration (e.g., EC80) to all wells except the basal control.[2]
-
Incubate for 30 minutes to allow for cAMP production.[2]
-
Lyse the cells and add the HTRF detection reagents.[2]
-
Incubate for 60 minutes at room temperature.[2]
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.[2]
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).[2]
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Determine the IC50 value using non-linear regression analysis.[2]
Protocol 2: A2A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human A2A receptor.[2]
Materials:
-
Membrane preparations from cells expressing the human A2A receptor.[2]
-
Non-specific binding control: 10 µM ZM241385.[2]
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.[2]
-
96-well plates.
-
Glass fiber filters.[2]
-
Scintillation fluid and a scintillation counter.[2]
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the test compound dilutions, the radioligand (at a concentration near its Kd), and the cell membranes.[14]
-
Terminate the reaction by rapid filtration through glass fiber filters.[3]
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.[2]
-
Place filters in scintillation vials, add scintillation fluid, and count the radioactivity.[2]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[2]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.[2]
-
Determine the IC50 value using non-linear regression.[2]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[2]
Visualizations
Caption: A2A Adenosine Receptor Signaling Pathway.
Caption: General Workflow for an A2AAR Antagonist Functional Assay.
Caption: Troubleshooting Decision Tree for A2AAR Functional Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. innoprot.com [innoprot.com]
- 5. Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of constitutive activity is correlated with increased thermostability of the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 12. Allosteric Antagonism of the A2A Adenosine Receptor by a Series of Bitopic Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
how to minimize non-specific binding of LJ-4517
Technical Support Center: LJ-4517
Welcome to the technical support center for the novel inhibitor, this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments. Our goal is to help you minimize non-specific binding and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding (NSB) can be a significant source of high background noise and inaccurate results in various assays.[1][2] It refers to the binding of this compound to unintended targets, such as other proteins, assay plastics, or membranes.[2] This guide provides a systematic approach to identifying and mitigating NSB.
Q1: My background signal is excessively high. What is the first step to diagnose the problem?
A high background signal often indicates significant non-specific binding.[3] The first step is to run a control experiment where the primary target of this compound is absent. A strong signal in this control confirms that NSB is the issue. From there, you can follow a systematic workflow to pinpoint the cause.
Figure 1. A step-by-step workflow for diagnosing and resolving high non-specific binding.
Q2: How do I choose the right blocking agent to reduce NSB?
The choice of blocking agent depends on your specific assay system. Protein-based blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are common choices for saturating non-specific binding sites on surfaces.
-
Bovine Serum Albumin (BSA): Typically used at 1-5%, BSA is a good general-purpose blocker.[4][5] It is often preferred for assays involving phosphoproteins as milk contains casein, which is a phosphoprotein.
-
Non-fat Dry Milk (NFDM): A cost-effective and highly effective blocker, often used at 0.5-5%. Its molecular diversity makes it suitable for many surfaces.[4]
-
Normal Serum: Using serum from the same species as the secondary antibody can reduce background by blocking Fc receptors and other conserved sequences.
-
Commercial/Synthetic Blockers: These often contain a mixture of proteins and polymers and can offer more consistent performance. Some are protein-free and utilize polymers like polyethylene (B3416737) glycol (PEG) to create a hydrophilic barrier against non-specific binding.[5]
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| BSA | 1 - 5% | Well-defined, single protein. Good for phospho-protein assays. | Can have cross-reactivity with some antibodies.[4] |
| Non-fat Dry Milk | 0.5 - 5% | Inexpensive and highly effective due to protein diversity. | Can mask some antigens; contains phosphoproteins and biotin. |
| Normal Serum | 5 - 10% | Very effective for difficult backgrounds, especially in IHC.[4] | Can cross-react with Protein A/G and anti-IgG antibodies.[4] |
| Fish Gelatin | 0.1 - 1% | Non-mammalian protein source reduces cross-reactivity with mammalian antibodies.[5] | Can be less effective than milk or BSA for some applications. |
| Synthetic Polymers | Varies | Protein-free, highly consistent, low cross-reactivity. | More expensive than traditional protein blockers. |
Q3: How can I optimize my buffer conditions to minimize NSB?
Buffer composition plays a critical role in controlling non-specific interactions.[6]
-
Adjust pH: The pH of your buffer can alter the charge of this compound and interacting proteins.[6] Try to work at a pH where your target protein is stable and electrostatic interactions that lead to NSB are minimized.
-
Increase Salt Concentration: Increasing the ionic strength of the buffer (e.g., using 150 mM to 500 mM NaCl) can disrupt low-affinity, non-specific electrostatic interactions.[6][7]
-
Include Detergents: Non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.05%) can reduce hydrophobic interactions that cause NSB.[8] It's important to ensure the detergent concentration is compatible with your target protein's activity.
Figure 2. Conceptual diagram illustrating the difference between specific and non-specific binding.
Frequently Asked Questions (FAQs)
Q: Can the concentration of this compound affect non-specific binding? A: Yes. Using an excessively high concentration of this compound can saturate the specific binding sites and increase the likelihood of low-affinity, non-specific interactions. It is crucial to perform a titration experiment to determine the optimal concentration that maximizes the specific signal while minimizing background noise.
Q: My assay involves a membrane (e.g., Western Blot, dot blot). How should I modify my blocking and washing steps? A: For membrane-based assays, blocking is critical. Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Increase the number and duration of wash steps after incubation with this compound. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffer is highly recommended to reduce background.
Q: I am using a cell-based assay. What additional factors should I consider? A: In cell-based assays, serum proteins in the culture media can sometimes bind to the inhibitor, reducing its effective concentration.[7] Consider reducing the serum percentage or using serum-free media during the incubation period, if your cells can tolerate it. Also, ensure your wash steps are gentle but thorough enough to remove unbound inhibitor without detaching the cells.
Q: What is the Critical Micelle Concentration (CMC) and why is it important for detergents? A: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to aggregate and form micelles.[9][10] Using a detergent above its CMC is essential for solubilizing membrane proteins but can sometimes interfere with protein-protein interactions.[10] For reducing NSB in immunoassays, detergents are typically used at concentrations well below their CMC.[7]
Experimental Protocols
Protocol: Optimizing a Pull-Down Assay to Reduce NSB of this compound
This protocol provides a framework for a pull-down experiment, with highlighted steps for minimizing non-specific binding.
1. Lysate Preparation a. Prepare cell or tissue lysate using a mild lysis buffer (e.g., RIPA buffer with protease inhibitors). b. CRITICAL STEP: Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube. This step removes insoluble aggregates that can contribute to high background.
2. Pre-clearing the Lysate (Optional but Recommended) a. Add 20 µL of control beads (e.g., Protein A/G agarose) to 1 mg of protein lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Pellet the beads by centrifugation and transfer the supernatant to a new tube. This removes proteins that non-specifically bind to the beads.
3. Binding Step a. To the pre-cleared lysate, add this compound conjugated to beads (or add this compound and the capture antibody/beads). b. CRITICAL STEP: Titrate the concentration of this compound to use the lowest possible concentration that gives a robust specific signal. c. Incubate for 2-4 hours or overnight at 4°C. Shorter incubation times can sometimes reduce NSB.[11]
4. Washing Steps a. Pellet the beads by gentle centrifugation (e.g., 500 x g for 1 minute). b. Discard the supernatant. c. CRITICAL STEP: Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. The stringency of the wash buffer is key. Start with a base buffer (e.g., PBS) and add components to reduce NSB.
Table 2: Example Wash Buffer Modifications for Increased Stringency
| Component | Concentration | Purpose |
| Salt (NaCl) | 150 - 500 mM | Disrupts electrostatic interactions.[7] |
| Non-ionic Detergent | 0.05 - 0.5% | Disrupts hydrophobic interactions.[7] |
| Glycerol | 10% | Can help stabilize proteins and reduce non-specific binding. |
5. Elution and Analysis a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer). b. Analyze the eluate by Western Blot or Mass Spectrometry.
Figure 3. A streamlined workflow for a pull-down assay, highlighting key optimization points.
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of LJ-4517 Copper-Catalyzed Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving LJ-4517. This compound is an alkyne-containing A2A adenosine (B11128) receptor (A2AAR) antagonist, making it a valuable reagent for click chemistry applications in drug discovery and chemical biology.[1] This guide will help you address common experimental challenges to improve reaction yields, rates, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst in the cycloaddition reaction with this compound?
A1: The copper catalyst, specifically in its Cu(I) oxidation state, is essential for the CuAAC reaction. It coordinates with the alkyne group of this compound to form a copper-acetylide intermediate, which then readily reacts with an azide-containing molecule to produce a stable triazole linkage.[2] The uncatalyzed reaction is significantly slower and less specific.[2]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) is the active catalytic species, it is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[2][3] Therefore, a common and effective strategy is to use a stable Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in combination with a reducing agent like sodium ascorbate (B8700270).[2] This approach generates the active Cu(I) catalyst in situ and maintains its concentration throughout the reaction.[2]
Q3: Why is a ligand necessary for this reaction?
A3: Ligands are crucial for several reasons: they stabilize the active Cu(I) catalyst, preventing its oxidation and disproportionation.[2][4][5] They also enhance the catalyst's solubility and can significantly accelerate the reaction rate.[2][4] For reactions in biological systems, ligands chelate the copper, reducing its cytotoxicity.[5][6]
Q4: How do I choose the appropriate ligand for my experiment with this compound?
A4: The choice of ligand depends on your experimental conditions:
-
For Bioconjugation in Aqueous Media: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives (BTTAA, BTTES) are highly recommended.[5][6] They are effective at protecting sensitive biomolecules from copper-induced damage.[6]
-
For Organic Solvents: Ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are very effective, although their solubility in purely aqueous systems may be limited.[6]
-
To Maximize Reaction Rate: For challenging substrates, advanced ligands can provide superior rate acceleration.[4][7]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low product yield is a frequent issue in CuAAC reactions.[8] The following workflow can help diagnose the underlying cause.
start [label="Low or No Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_check [label="Is the Copper Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124"]; reagent_check [label="Are Reagents Pure & Stoichiometry Correct?", fillcolor="#FBBC05", fontcolor="#202124"]; conditions_check [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; substrate_check [label="Are There Substrate-Specific Issues?", fillcolor="#FBBC05", fontcolor="#202124"];
solution_catalyst1 [label="Use a Stabilizing Ligand\n(e.g., THPTA, BTTAA).[4][8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst2 [label="Add Fresh Reducing Agent\n(e.g., Sodium Ascorbate).[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst3 [label="Degas Solvents to Remove Oxygen.[9]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_reagent1 [label="Use High-Purity Reagents.\nPrepare Fresh Sodium Ascorbate Solution.[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_reagent2 [label="Optimize Azide (B81097):Alkyne Ratio\n(e.g., 1.1-2 fold excess of one).[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_conditions1 [label="Optimize Ligand:Copper Ratio\n(typically 1:1 to 5:1).[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions2 [label="Screen Different Solvents and pH.[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions3 [label="Adjust Temperature and Reaction Time.[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
solution_substrate1 [label="Increase Reaction Time/Temperature\nfor Hindered Substrates.[2]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_substrate2 [label="Increase Catalyst/Ligand Concentration.[8]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> catalyst_check; catalyst_check -> solution_catalyst1; catalyst_check -> solution_catalyst2; catalyst_check -> solution_catalyst3;
start -> reagent_check; reagent_check -> solution_reagent1; reagent_check -> solution_reagent2;
start -> conditions_check; conditions_check -> solution_conditions1; conditions_check -> solution_conditions2; conditions_check -> solution_conditions3;
start -> substrate_check; substrate_check -> solution_substrate1; substrate_check -> solution_substrate2; }
| Potential Cause | Recommended Solution | Details |
| Catalyst Inactivation | Use a stabilizing ligand; add fresh reducing agent; degas solvents. | The active Cu(I) catalyst can be oxidized by dissolved oxygen.[9] Ligands protect the Cu(I) state, and a fresh solution of a reducing agent like sodium ascorbate ensures the in-situ regeneration of Cu(I).[4][8] Degassing solvents with an inert gas (Ar or N₂) minimizes oxygen exposure.[9] |
| Poor Reagent Quality | Use high-purity reagents; prepare fresh sodium ascorbate solution. | Impurities in either the this compound alkyne or the azide partner can inhibit the reaction. Sodium ascorbate solutions are prone to degradation and should always be prepared fresh before use.[8] |
| Suboptimal Stoichiometry | Optimize the ratio of azide to alkyne. | A slight excess (1.1 to 2-fold) of one of the reactants can help drive the reaction to completion.[8] |
| Incorrect Ligand:Copper Ratio | Adjust the ligand to copper ratio. | The optimal ratio can vary, but a starting point of 1:1 to 5:1 (ligand:copper) is common.[8] Excess ligand can sometimes inhibit the reaction. |
| Steric Hindrance | Increase reaction time and/or temperature. | If this compound or the azide partner has bulky substituents near the reacting groups, the reaction rate may be slower.[2] Increasing the reaction time or temperature can help overcome this hindrance.[2] |
Problem 2: Reaction is Very Slow
| Potential Cause | Recommended Solution | Details |
| Insufficient Catalyst | Increase the overall concentration of the copper/ligand complex. | While maintaining the optimal ratio, increasing the total amount of catalyst can boost the reaction rate. For bioconjugations, a threshold concentration of ~50 µM copper may be needed for significant activity.[10] |
| Suboptimal Ligand Choice | Switch to a more accelerating ligand. | Ligands like BTTAA are known for their very high reaction kinetics.[5] If speed is critical, consider screening different accelerating ligands.[5][11] |
| Incorrect Order of Addition | Pre-mix the copper salt and ligand before adding other reagents. | It is recommended to pre-mix the CuSO₄ and ligand to allow for complex formation before adding them to the azide/alkyne mixture. The reaction should be initiated by the final addition of sodium ascorbate.[9][12][13] |
Problem 3: Observation of Side Products
| Potential Cause | Recommended Solution | Details |
| Alkyne Homocoupling (Glaser Coupling) | Ensure thorough degassing and maintain a sufficient concentration of reducing agent. | This side reaction is promoted by Cu(II) and oxygen.[14] Using a stabilizing ligand and ensuring the reaction is anaerobic will minimize the formation of this dimer byproduct.[14][15] |
| Biomolecule Degradation | Add a radical scavenger like aminoguanidine. | In bioconjugation reactions, the catalyst system can generate reactive oxygen species (ROS) that damage proteins or other biomolecules.[12][15] Aminoguanidine can help mitigate this damage.[13][15] |
Experimental Protocols
General Protocol for Small Molecule Synthesis with this compound
This protocol is a starting point for the cycloaddition of this compound with an azide-containing small molecule in an organic solvent system.
Materials:
-
This compound (Alkyne, 1.0 eq)
-
Azide-containing molecule (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium Ascorbate (0.1-0.2 eq)
-
TBTA Ligand (0.05 eq)
-
Solvent (e.g., DMF or a 1:1 mixture of t-BuOH/water)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.1 eq) in the chosen solvent.[2]
-
Add the TBTA solution.[2]
-
Add the CuSO₄ solution.[2]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[2]
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.[2]
General Protocol for Bioconjugation with this compound
This protocol is a general guideline for labeling a biomolecule containing an azide group with this compound in an aqueous buffer.
Materials:
-
Azide-modified biomolecule (1.0 eq) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
This compound (2-10 eq)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA ligand stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh )
Procedure:
-
In a microcentrifuge tube, combine the azide-modified biomolecule and buffer.[2]
-
Add the this compound.
-
In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution (e.g., at a 1:5 ratio). Let it stand for 1-2 minutes.[6][9]
-
Add the copper/ligand premix to the reaction tube containing the biomolecule and this compound.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended.[2]
-
Purify the labeled biomolecule using a suitable method (e.g., size exclusion chromatography, dialysis).
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting concentrations for optimizing your CuAAC reaction.
Table 1: Typical Reagent Concentrations for Small Molecule Synthesis
| Reagent | Molarity / Loading |
| Alkyne (this compound) | 1.0 equivalent |
| Azide | 1.0 - 1.2 equivalents |
| CuSO₄·5H₂O | 1 - 5 mol% |
| Sodium Ascorbate | 5 - 10 mol% |
| Ligand (e.g., TBTA) | 1 - 5 mol% |
Table 2: Typical Reagent Concentrations for Bioconjugation
| Reagent | Final Concentration |
| Biomolecule | 10 - 100 µM |
| This compound | 2 - 10 fold excess over biomolecule |
| CuSO₄ | 50 - 250 µM[10] |
| Ligand (e.g., THPTA) | 250 - 1250 µM (5-fold excess to Cu)[10][15] |
| Sodium Ascorbate | 2.5 - 5 mM[10] |
Visualizations
prep_reagents [label="1. Prepare Stock Solutions\n(this compound, Azide, CuSO₄, Ligand, NaAscorbate)", fillcolor="#F1F3F4", fontcolor="#202124"]; premix [label="2. Pre-mix CuSO₄ and Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="3. Combine this compound, Azide,\nand Buffer/Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_premix [label="4. Add Cu/Ligand Premix\nto Reaction Vessel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="5. Degas Mixture (Optional but Recommended)", fillcolor="#FBBC05", fontcolor="#202124"]; initiate [label="6. Initiate with Fresh Sodium Ascorbate", fillcolor="#34A853", fontcolor="#FFFFFF"]; react [label="7. Incubate at Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="8. Monitor Reaction Progress\n(TLC, LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="9. Purify Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_reagents -> premix; prep_reagents -> combine; premix -> add_premix; combine -> add_premix; add_premix -> degas; degas -> initiate; initiate -> react; react -> monitor; monitor -> purify; }
cu2 [label="Cu(II)SO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; ascorbate [label="Sodium\nAscorbate\n(Reducing Agent)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cu1 [label="Active Cu(I)-Ligand\nComplex", fillcolor="#34A853", fontcolor="#FFFFFF"]; lj4517 [label="this compound (Alkyne)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; azide [label="R-N₃ (Azide)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetylide [label="Cu(I)-Acetylide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cycloaddition [label="Cycloaddition", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; product [label="Triazole Product", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"]; oxygen [label="O₂ (Oxygen)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inactive_cu2 [label="Inactive Cu(II)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
cu2 -> cu1 [label="Reduction"]; ascorbate -> cu2 [style=dashed]; cu1 -> acetylide [label="Coordination"]; lj4517 -> acetylide [style=dashed]; acetylide -> cycloaddition; azide -> cycloaddition [style=dashed]; cycloaddition -> product; cycloaddition -> cu1 [label="Catalyst\nRegeneration"]; cu1 -> inactive_cu2 [label="Oxidation"]; oxygen -> cu1 [style=dashed];
}
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing LJ-4517 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential toxicity with LJ-4517 in primary cell cultures. Given that specific toxicity data for this compound is not extensively published, this guide focuses on general principles of troubleshooting drug-induced toxicity in sensitive primary cell systems, framed around the known mechanism of this compound as an A2A adenosine (B11128) receptor (A2AAR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent A2A adenosine receptor (A2AAR) antagonist with a Ki of 18.3 nM.[1] Its primary mechanism is to block the binding of adenosine to the A2A receptor, thereby inhibiting downstream signaling pathways typically associated with this receptor, such as the accumulation of cyclic AMP (cAMP).[1]
Q2: I am observing unexpected levels of cell death in my primary cell cultures after treatment with this compound. What are the potential causes?
Observed cytotoxicity could be due to several factors:
-
On-target effects: The blockade of A2AAR signaling may be detrimental to your specific primary cell type, as these receptors can play roles in cell survival and inflammation modulation.
-
Off-target effects: At higher concentrations, this compound may interact with other cellular targets, leading to toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells, especially at higher concentrations.
-
Compound stability: Degradation of the compound in culture media could lead to toxic byproducts.
-
General cell culture issues: The observed cell death may be unrelated to this compound and could stem from issues such as contamination, poor cell health, or inappropriate culture conditions.[2][3][4]
Q3: How can I determine if the observed toxicity is specific to this compound's mechanism of action?
To investigate if the toxicity is on-target, you could perform a rescue experiment. This would involve co-treating the cells with this compound and an A2AAR agonist. If the agonist rescues the cells from this compound-induced toxicity, it would suggest the effect is mediated through the A2A receptor.
Q4: What are some general strategies to mitigate drug-induced toxicity in primary cell cultures?
Several strategies can be employed:
-
Optimize concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound.
-
Optimize treatment duration: It's possible that shorter exposure times are sufficient to achieve the desired effect with less toxicity.
-
Use a different solvent: If solvent toxicity is suspected, investigate alternative, less toxic solvents.
-
Culture media modifications: In some cases, modifying the culture media, for instance by changing the sugar source from glucose to galactose, can make cells behave more like their in vivo counterparts and potentially alter their sensitivity to drug toxicity.[5][6][7]
-
Co-treatment with protective agents: Depending on the mechanism of toxicity, co-treatment with antioxidants or other cytoprotective agents may be beneficial.
Troubleshooting Guides
Problem 1: High levels of cell death observed after this compound treatment.
Initial Checks:
-
Visual Inspection: Microscopically examine the cells for signs of distress, such as rounding, detachment, blebbing (a feature of apoptosis), or lysis (necrosis). Also, check for signs of contamination like turbidity or filamentous growth in the media.[2]
-
Control Groups: Ensure you have the following control groups in your experiment:
-
Untreated cells (negative control).
-
Vehicle-treated cells (cells treated with the same concentration of solvent used to dissolve this compound).
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response and Time-Course Experiment | To determine if the toxicity is dose- and time-dependent. This will help in identifying a therapeutic window with minimal toxicity. |
| 2 | Assess Cell Viability with Multiple Assays | Use at least two different viability assays that measure different cellular parameters (e.g., metabolic activity like an MTT assay and membrane integrity like a Trypan Blue exclusion assay).[8] This provides a more complete picture of cell health. |
| 3 | Characterize the Mode of Cell Death | Use assays to distinguish between apoptosis and necrosis (e.g., Caspase-3/7 activity assay for apoptosis, LDH release assay for necrosis). This can provide insights into the mechanism of toxicity. |
| 4 | Evaluate Solvent Toxicity | Run a dose-response of the solvent alone to determine its toxic concentration for your primary cells. |
| 5 | Check for Contamination | If not already done, perform routine checks for microbial and mycoplasma contamination.[2][4][9] |
Problem 2: Inconsistent results between experiments.
Initial Checks:
-
Reagent and Media Consistency: Ensure that the same lots of media, serum, and other reagents are being used.
-
Cell Passage Number: For primary cells with a limited lifespan, ensure that experiments are performed within a consistent and low passage number range.[10][11]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Seeding Density | Inconsistent seeding density can lead to variability in cell health and response to treatment. |
| 2 | Review and Standardize Handling Procedures | Ensure consistent timing for all steps, including media changes and compound addition. Primary cells can be sensitive to handling.[10][11] |
| 3 | Verify Compound Concentration | Re-verify the calculations for the dilution of your this compound stock solution. If possible, analytically confirm the concentration of the stock. |
| 4 | Monitor Experimental Conditions | Ensure consistent temperature, humidity, and CO2 levels in the incubator.[3][12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Primary cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and appropriate controls (untreated and vehicle).
-
Incubate for the desired treatment duration.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells in a 96-well plate
-
This compound
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed primary cells in a white-walled 96-well plate suitable for luminescence assays.
-
Treat cells with this compound and controls.
-
Following treatment, add the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from the above experiments.
Table 1: Hypothetical Dose-Response of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 75.4 ± 7.3 |
| 50 | 42.8 ± 8.5 |
| 100 | 15.6 ± 4.9 |
Table 2: Hypothetical Effect of this compound on Caspase-3/7 Activity in Primary Cardiomyocytes
| Treatment | Fold Change in Luminescence (Mean ± SD) |
| Untreated Control | 1.0 ± 0.1 |
| Vehicle Control | 1.1 ± 0.2 |
| This compound (50 µM) | 4.5 ± 0.6 |
| Staurosporine (Positive Control) | 8.2 ± 0.9 |
Visualizations
Signaling Pathway
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow
Caption: General workflow for assessing cell viability or apoptosis.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. adl.usm.my [adl.usm.my]
- 4. corning.com [corning.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Researchers Develop a Better Method To Culture Cells for Testing Drug Toxicity | Technology Networks [technologynetworks.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. susupport.com [susupport.com]
- 9. benchchem.com [benchchem.com]
- 10. 6 common mistakes when working with primary cells [sciencellonline.com]
- 11. kosheeka.com [kosheeka.com]
- 12. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
Technical Support Center: LJ-4517 Stability Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of the investigational compound LJ-4517. Below you will find frequently asked questions and troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage of solutions, use an appropriate solvent and store at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
Q2: What is the typical shelf-life of this compound?
A: The re-test period for this compound has been established based on long-term stability studies. Please refer to the Certificate of Analysis (CoA) provided with your specific lot for the recommended re-test date. Stability studies are ongoing to further extend the shelf-life.
Q3: What are the known degradation pathways for this compound?
A: Based on forced degradation studies, this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[1] The primary degradation pathways identified involve hydrolysis of the ester linkage and oxidation of the tertiary amine.
Q4: Which analytical methods are suitable for quantifying this compound and its degradants?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended method for the quantification of this compound and its degradation products. This method has been validated for specificity, linearity, accuracy, and precision.
Q5: What are the critical parameters to monitor during a stability study of this compound?
A: The critical quality attributes to monitor include:
-
Appearance (color and physical state)
-
Assay of this compound
-
Levels of known and unknown degradation products
-
Water content (for solid-state stability)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly high levels of degradation in the control sample. | Improper sample handling or storage. Contamination of the solvent or container. | Review sample preparation and storage procedures. Ensure use of high-purity solvents and clean, inert containers. Prepare a fresh control sample. |
| Inconsistent or variable results between time points. | Issues with the analytical method, such as instrument variability or improper sample dilution. Inconsistent environmental chamber conditions. | Verify the performance of the analytical instrument. Review and standardize the sample dilution procedure. Check and document the temperature and humidity of the stability chambers. |
| Appearance of new, unidentified peaks in the chromatogram. | A previously unknown degradation pathway. Interaction with container closure system. | Perform peak purity analysis. Attempt to identify the new peak using mass spectrometry (MS). Investigate potential leachables from the container. |
| Change in the physical appearance of the sample (e.g., color change). | Significant degradation of the compound. Polymorphic transformation of the solid form. | Quantify the level of degradation. Characterize the solid form using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). |
Experimental Protocol: Long-Term Stability Study of this compound
This protocol outlines the methodology for assessing the long-term stability of this compound drug substance.
1. Materials:
-
This compound drug substance (minimum of three batches)
-
Primary container closure system
-
Validated stability-indicating HPLC method
-
ICH-compliant stability chambers
2. Sample Preparation and Storage:
-
Package a sufficient quantity of each batch of this compound in the primary container closure system.
-
Place the samples in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH.
-
Place another set of samples in an accelerated storage condition of 40°C ± 2°C / 75% RH ± 5% RH.
3. Testing Schedule:
-
Long-Term Condition: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Condition: Test at 0, 3, and 6 months.
4. Analytical Testing:
-
At each time point, withdraw samples and perform the following tests:
-
Visual Appearance
-
HPLC Assay for this compound content
-
HPLC for related substances (degradation products)
-
Water content by Karl Fischer titration
-
5. Data Analysis:
-
Evaluate the data for trends over time.
-
Determine if any significant changes are observed. A significant change is defined as a 5% change in assay from the initial value or any degradation product exceeding its specification limit.
-
The re-test period is determined by the time at which the drug substance no longer meets its pre-defined acceptance criteria under the long-term storage conditions.
Stability Data Summary
Table 1: Long-Term Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | Batch 1 Assay (%) | Batch 2 Assay (%) | Batch 3 Assay (%) | Major Degradant (%) |
| 0 | 99.8 | 99.9 | 99.7 | <0.05 |
| 3 | 99.7 | 99.8 | 99.6 | 0.06 |
| 6 | 99.5 | 99.6 | 99.5 | 0.08 |
| 9 | 99.4 | 99.5 | 99.3 | 0.10 |
| 12 | 99.2 | 99.4 | 99.1 | 0.12 |
| 18 | 98.9 | 99.1 | 98.8 | 0.15 |
| 24 | 98.5 | 98.8 | 98.6 | 0.18 |
| 36 | 97.8 | 98.2 | 98.0 | 0.25 |
Table 2: Accelerated Stability Data for this compound at 40°C / 75% RH
| Time Point (Months) | Batch 1 Assay (%) | Batch 2 Assay (%) | Batch 3 Assay (%) | Major Degradant (%) |
| 0 | 99.8 | 99.9 | 99.7 | <0.05 |
| 3 | 98.5 | 98.7 | 98.4 | 0.25 |
| 6 | 97.2 | 97.5 | 97.1 | 0.48 |
Visualizations
Caption: Workflow for the this compound Stability Study.
Caption: Hypothetical Degradation Pathways of this compound.
References
Validation & Comparative
Validating the A2AAR Antagonistic Activity of LJ-4517: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LJ-4517's performance as an A2A adenosine (B11128) receptor (A2AAR) antagonist against other well-characterized alternatives. The information is supported by experimental data to facilitate informed decisions in drug discovery and development projects.
Comparative Analysis of A2AAR Antagonists
The antagonistic activity of this compound and other reference compounds has been primarily validated through radioligand binding assays and functional cAMP assays. This compound is a potent A2AAR antagonist with a high binding affinity.[1]
Quantitative Comparison of A2AAR Antagonists
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and a selection of alternative A2AAR antagonists. Lower Ki and IC50 values indicate higher binding affinity and functional potency, respectively.
| Compound | Binding Affinity (Ki) (nM) | Functional Potency (IC50) (nM) |
| This compound | 18.3 [1] | Not explicitly reported in reviewed literature. It has been shown to antagonize agonist-induced cAMP accumulation. |
| ZM241385 | 0.4 - 2.0 | ~23 |
| SCH-58261 | 0.5 - 1.2 | ~6.5 |
| Istradefylline (KW-6002) | 1.3 - 2.2[2][3] | ~13 |
| Preladenant (SCH 420814) | 0.7 | ~1.0 |
Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand, cell line, and specific assay protocol used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A2A adenosine receptor.
Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand (e.g., [3H]ZM241385) from the A2AAR. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be used to calculate the Ki value.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human A2AAR, such as Human Embryonic Kidney (HEK) 293 cells.
-
Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand (e.g., [3H]ZM241385) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Washing: Filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of an A2AAR antagonist in inhibiting agonist-induced cyclic AMP (cAMP) production.
Principle: The A2AAR is a Gs protein-coupled receptor. Its activation by an agonist (e.g., CGS21680 or NECA) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist will block this agonist-induced cAMP production in a dose-dependent manner.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human A2AAR are seeded in 96-well plates and cultured overnight.
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: A fixed concentration of an A2AAR agonist (typically at its EC80 concentration to ensure a robust signal) is added to the wells to stimulate cAMP production.
-
Incubation: The cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response is determined as the IC50 value.
Visualizations
A2AAR Signaling Pathway and Antagonist Intervention
Caption: A2AAR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Antagonist Validation
Caption: Workflow for validating A2AAR antagonist activity.
References
A Head-to-Head Comparison of LJ-4517 and ZM241385 in Adenosine A2A Receptor Binding Affinity
In the landscape of pharmacological research, particularly in the development of therapeutics targeting the adenosine (B11128) A2A receptor (A2AAR), LJ-4517 and ZM241385 have emerged as significant antagonist compounds. This guide provides a detailed comparison of their binding affinities, supported by experimental data and protocols, to assist researchers in selecting the appropriate tool for their studies.
Binding Affinity Profile
Both this compound and ZM241385 are potent antagonists of the A2AAR.[1][2] ZM241385, a well-established and highly selective A2AAR antagonist, consistently demonstrates high affinity with Ki values reported in the low nanomolar to picomolar range.[3][4][5] this compound is also a potent A2AAR antagonist, with a reported Ki of 18.3 nM, and has been shown to effectively displace the radiolabeled version of ZM241385, [³H]ZM241385, from the wild-type A2AAR.[1]
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound | Adenosine A2A Receptor | 18.3 nM | [1] |
| ZM241385 | Adenosine A2A Receptor | ~0.8 nM - 1.4 nM | [4][5][6] |
Note: The binding affinity values can vary slightly depending on the experimental conditions, such as the cell line and radioligand used.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of this compound and ZM241385 for the A2A adenosine receptor. This method involves using a radiolabeled ligand, in this case, [³H]ZM241385, and measuring its displacement by the unlabeled test compounds (this compound and ZM241385).
Materials:
-
HEK293 cells stably expressing the human A2A adenosine receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]ZM241385 (radioligand)
-
This compound (test compound)
-
ZM241385 (reference compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hA2AAR cells to confluency.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of [³H]ZM241385 to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound) or reference compound (ZM241385) to the wells.
-
To determine non-specific binding, add a high concentration of an unlabeled A2AAR antagonist (e.g., ZM241385) to a set of wells.
-
To determine total binding, add only the radioligand and assay buffer to a set of wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow of a competitive radioligand binding assay.
Caption: A2A adenosine receptor signaling pathway.
Conclusion
Both this compound and ZM241385 are valuable tools for studying the A2A adenosine receptor. ZM241385 exhibits a higher binding affinity, making it a suitable choice for applications requiring a very potent antagonist. This compound, while having a slightly lower affinity, is also a potent antagonist and can be effectively used in competitive binding assays against [³H]ZM241385. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design, including desired potency and selectivity profile. The provided protocol offers a robust framework for directly comparing their binding characteristics in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adenosine A2A Receptor Antagonist I, ZM 241385 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to A2a Receptor Antagonists in Cancer Immunotherapy: LJ-4517 vs. SCH58261
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) A2a receptor (A2aR) has emerged as a critical checkpoint in the tumor microenvironment, suppressing anti-tumor immunity. Consequently, A2aR antagonists are a promising class of molecules for cancer immunotherapy. This guide provides a detailed comparison of two such antagonists, LJ-4517 and SCH58261, summarizing their mechanisms of action, available performance data, and experimental context.
Introduction to this compound and SCH58261
This compound is a novel and potent A2aR antagonist, distinguished by its unique chemical design derived from an agonist scaffold.[1][2][3][4][5] Its development showcases an innovative "agonist-to-antagonist conversion" strategy, offering a new avenue for designing nucleoside functional switches for G protein-coupled receptors (GPCRs).[1][2][3][4][5]
SCH58261 is a well-characterized, potent, and selective A2aR antagonist that has been extensively studied in preclinical models of cancer immunotherapy.[6] It has demonstrated significant anti-tumor effects, particularly when used in combination with other immunotherapies like PD-1 blockade.
Mechanism of Action: Targeting the A2a Receptor Signaling Pathway
Both this compound and SCH58261 function by blocking the A2a receptor, thereby inhibiting the immunosuppressive effects of adenosine in the tumor microenvironment. High concentrations of extracellular adenosine, often found in tumors, bind to A2aR on various immune cells, including T cells and natural killer (NK) cells. This binding triggers a signaling cascade that ultimately dampens the anti-tumor immune response. By antagonizing this receptor, both compounds aim to restore and enhance the activity of these immune cells against cancer cells.
Below is a diagram illustrating the A2a receptor signaling pathway and the point of intervention for antagonists like this compound and SCH58261.
Caption: A2a Receptor Signaling Pathway and Antagonist Intervention.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SCH58261. It is important to note that the extent of characterization for these two compounds is significantly different, with substantially more data available for SCH58261.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | SCH58261 |
| Binding Affinity (Ki) | 18.3 nM[1][2][3][4][5] | 1.3 - 2.3 nM |
| IC50 | Not Available | 15 nM[6] |
| Selectivity | Not Available | >50-fold for A2aR over other adenosine receptors[6] |
Table 2: Preclinical In Vivo Efficacy in Cancer Models
| Parameter | This compound | SCH58261 |
| Monotherapy | No data available in published literature | Ineffective in some orthotopic liver cancer models.[7] Reduces melanoma tumor growth. |
| Combination Therapy | No data available in published literature | Synergistic anti-tumor effect with anti-PD1 in murine liver cancer models.[7] |
| Tumor Models Studied | Not Applicable | Hepatobiliary cancer,[7] melanoma |
| Administration Route & Dose | Not Applicable | Intraperitoneal (i.p.) injection, 2 mg/kg daily for 20 days in a non-small cell lung cancer model.[6] |
Table 3: Effects on Immune Cells
| Parameter | This compound | SCH58261 |
| CD8+ T Cells | No data available | Enhances effector functions.[8] |
| Regulatory T Cells (Tregs) | No data available | Data suggests a role in modulating Tregs.[8] |
| Cytokine Production | No data available | A2aR activation (which SCH58261 blocks) is known to inhibit IFN-γ and IL-2 production.[9][10][11] |
Table 4: Pharmacokinetic and Physicochemical Properties
| Parameter | This compound | SCH58261 |
| Oral Activity | Not Available | Poor oral activity.[12] |
| Aqueous Solubility | Not Available | Poor aqueous solubility.[12] |
| Pharmacokinetics | Not Available | Characterized in rats. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the literature for SCH58261. As of now, detailed in vivo experimental protocols for this compound in cancer immunotherapy are not available in the public domain.
In Vivo Tumor Model (General Protocol for SCH58261)
This protocol is a generalized representation based on methodologies from various preclinical studies. Specifics such as cell line, mouse strain, and treatment schedule may vary.
Caption: Generalized Experimental Workflow for In Vivo Tumor Models.
Key Steps:
-
Cell Culture: The chosen cancer cell line (e.g., murine hepatobiliary cancer cells) is cultured under standard conditions.
-
Tumor Implantation: A specific number of cells are implanted, either subcutaneously or orthotopically, into immunocompetent mice.
-
Treatment: Once tumors reach a predetermined size, mice are treated with SCH58261, often in combination with a checkpoint inhibitor like an anti-PD-1 antibody.[7] The route of administration is typically intraperitoneal.
-
Monitoring: Tumor growth is monitored regularly using calipers.
-
Analysis: At the end of the study, tumors and immune organs are harvested for analysis of immune cell infiltration and function.
T Cell Function Assays (General Protocol)
Caption: Workflow for T Cell Function Assays.
Key Steps:
-
Isolation of T cells: T cells are isolated from the spleens or tumors of mice.
-
In vitro culture and stimulation: The isolated T cells are cultured in the presence of stimuli to induce activation.
-
Treatment: The cells are treated with the A2aR antagonist to assess its effect on T cell function.
-
Analysis: Various assays are performed to measure cytokine production, proliferation, and the expression of activation markers.
Summary and Future Directions
SCH58261 is a well-established tool for preclinical cancer immunotherapy research, with a growing body of evidence supporting its efficacy, particularly in combination with checkpoint inhibitors. Its mechanism of action in enhancing CD8+ T cell function and potentially modulating the Treg population is a key area of investigation. However, its poor physicochemical properties, such as low aqueous solubility and oral bioavailability, may limit its clinical translation.[12]
This compound , on the other hand, represents a newer entrant with a potent in vitro profile.[1][2][3][4][5] The innovative chemistry behind its design is a significant point of interest. However, to be considered a viable alternative to compounds like SCH58261 for cancer immunotherapy studies, extensive further research is required. Key next steps for the evaluation of this compound should include:
-
In vivo efficacy studies in syngeneic tumor models, both as a monotherapy and in combination with checkpoint inhibitors.
-
Detailed characterization of its effects on various immune cell subsets , including CD8+ T cells, Tregs, NK cells, and myeloid-derived suppressor cells (MDSCs).
-
Assessment of its pharmacokinetic and toxicity profiles to determine its potential for in vivo applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine A2a receptor inhibition increases the anti-tumor efficacy of anti-PD1 treatment in murine hepatobiliary cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the adenosine A2a receptor modulates expression of T cell coinhibitory receptors and improves effector function for enhanced checkpoint blockade and ACT in murine cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 12. SCH 58261, a selective adenosine A2A receptor antagonist, decreases the haloperidol-enhanced proenkephalin mRNA expression in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LJ-4517 and Other A₂A Adenosine Receptor Antagonists
A detailed guide for researchers and drug development professionals on the reproducibility of experimental results with the A₂A adenosine (B11128) receptor antagonist, LJ-4517, in comparison to other selective antagonists.
This guide provides an objective comparison of the experimental performance of this compound with other well-characterized A₂A adenosine receptor (A₂AAR) antagonists, namely ZM-241385 and SCH 58261. The information presented is intended to assist researchers in evaluating the reproducibility of experimental outcomes and in selecting the appropriate antagonist for their specific research needs.
Introduction to A₂A Adenosine Receptor Antagonists
The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Antagonists of this receptor are of significant interest for their therapeutic potential in a range of disorders, including Parkinson's disease, cancer, and inflammatory conditions. This compound is a potent and selective A₂AAR antagonist. This guide will delve into its performance characteristics alongside other known antagonists.
Comparative Binding Affinity
The binding affinity of an antagonist to its target receptor is a critical parameter for assessing its potency. The following table summarizes the reported equilibrium dissociation constants (Ki) for this compound and other selective A₂AAR antagonists. It is important to note that a direct comparison of absolute Ki values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Ki (nM) at human A₂AAR | Selectivity Profile |
| This compound | 18.3[1] | Potent A₂AAR antagonist. Displaces the binding of [³H]ZM241385. |
| ZM-241385 | < 1[2] | High affinity for A₂AAR. Moderate affinity for A₂BAR (Ki 50 nM) and low affinity for A₁R (Ki 255 nM). No significant interaction with A₃R. |
| SCH 58261 | < 1[2] | High affinity for A₂AAR. Weak affinity for A₁R (Ki 287 nM) and negligible interaction with A₂BAR (Ki 5 µM) and A₃R. Considered highly selective for A₂AAR. |
| CGS 15943 | < 1[2] | Potent at A₂AAR, but also shows high affinity for A₁R (Ki 3.5 nM) and moderate affinity for A₂BAR (Ki 44 nM) and A₃R (Ki 95 nM). |
Mechanism of Action and Signaling Pathway
This compound, like other A₂AAR antagonists, exerts its effects by blocking the binding of the endogenous agonist, adenosine, to the A₂A receptor. The A₂A receptor is coupled to a Gs protein. Activation of the receptor by an agonist initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of various genes.[1][3][4] By blocking this pathway, A₂AAR antagonists can modulate the physiological responses mediated by adenosine.
Experimental Protocols
Reproducibility of experimental results is contingent on the meticulous application of standardized protocols. Below are detailed methodologies for key experiments used to characterize A₂AAR antagonists.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound (like this compound) by measuring its ability to displace a known radiolabeled ligand from the A₂A receptor.
Materials:
-
Cell membranes expressing the human A₂A adenosine receptor.
-
Radioligand: [³H]ZM-241385 or [³H]CGS 21680.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled A₂AAR antagonist (e.g., 10 µM ZM-241385).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a dilution series of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
Materials:
-
Cells expressing the human A₂A adenosine receptor.
-
A₂AAR agonist (e.g., CGS 21680).
-
Test compound (e.g., this compound) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound and a phosphodiesterase inhibitor for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the A₂AAR agonist (typically the EC₅₀ or EC₈₀ concentration).
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of the antagonist.
Conclusion
This compound is a potent A₂AAR antagonist. For robust and reproducible experimental results, it is crucial to carefully consider the selectivity profile of the chosen antagonist and to employ well-defined and consistent experimental protocols. This guide provides a framework for comparing this compound with other standard A₂AAR antagonists and for designing and executing key in vitro experiments. Researchers are encouraged to report detailed experimental conditions to facilitate the comparison and replication of findings across different laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Essential role of cAMP-response element-binding protein activation by A2A adenosine receptors in rescuing the nerve growth factor-induced neurite outgrowth impaired by blockage of the MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LJ-4517: A Selective Adenosine A2A Receptor Antagonist
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of LJ-4517 with other well-established Adenosine (B11128) A2A Receptor (A2AAR) antagonists, namely ZM241385 and Istradefylline (B1672650). The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction to A2A Receptor Antagonists
Antagonists of the A2AAR are of significant interest for their therapeutic potential in various neurological disorders, including Parkinson's disease, and more recently, in immuno-oncology. The efficacy and safety of these antagonists are intrinsically linked to their selectivity for the A2AAR over other adenosine receptor subtypes (A1, A2B, and A3) and other G-protein coupled receptors (GPCRs). High selectivity is crucial to minimize off-target effects and enhance the therapeutic window. This guide focuses on the comparative selectivity of this compound.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki values) of this compound, ZM241385, and Istradefylline for the different human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | A2A Receptor (Ki, nM) | A1 Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, > µM) |
| This compound | 18.3[1] | Data not available | Data not available | Data not available |
| ZM241385 | <1[2] (reported as 0.8 or 1.4[3]) | 255[2] | 50[2] | >10[2] |
| Istradefylline | High Affinity (Specific Ki not available) | Lower Affinity[4][5] | Lower Affinity[4][5] | Lower Affinity[4][5] |
Experimental Methodologies
The binding affinity data presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay targeting the A2AAR.
Protocol: Competitive Radioligand Binding Assay for A2AAR
1. Materials:
- Membrane Preparation: Cell membranes expressing the human A2A adenosine receptor (e.g., from HEK293 or CHO cells).
- Radioligand: A specific A2AAR radioligand, such as [³H]-ZM241385 or [³H]-CGS21680.
- Test Compounds: this compound, ZM241385, Istradefylline, and a non-specific binding control (e.g., a high concentration of a known A2AAR agonist or antagonist).
- Assay Buffer: Typically Tris-HCl buffer with MgCl₂ and other additives.
- Filtration System: Glass fiber filters and a cell harvester to separate bound from free radioligand.
- Scintillation Counter: For quantifying the radioactivity.
2. Procedure:
- Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
- Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through the glass fiber filters. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow
A2A Adenosine Receptor Signaling Pathway
The A2A adenosine receptor is a Gs-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function. Antagonists like this compound block this pathway by preventing agonist binding.
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for Determining Antagonist Potency
The following diagram illustrates the typical workflow for assessing the potency of an A2AAR antagonist.
Caption: Workflow for A2AAR Antagonist Evaluation.
Conclusion
This compound is a potent A2AAR antagonist with a Ki of 18.3 nM[1]. For a comprehensive understanding of its selectivity, further studies are required to determine its binding affinities for other adenosine receptor subtypes and a broader panel of GPCRs. In comparison, ZM241385 demonstrates high selectivity for the A2AAR over other adenosine receptors[2]. Istradefylline is also reported to be highly selective, with minimal off-target effects[4][5]. The provided experimental protocol offers a standardized method for researchers to independently verify and expand upon these findings. The signaling pathway and workflow diagrams serve as visual aids to understand the mechanism of action and the experimental approach for evaluating novel A2AAR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists at human adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LJ-4517 with Other A2A Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the novel A2A adenosine (B11128) receptor (A2AAR) antagonist, LJ-4517, with other well-established A2AAR antagonists. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound in their respective fields of study.
Introduction to A2A Adenosine Receptor Antagonists
The A2A adenosine receptor, a G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including neurotransmission, inflammation, and immune responses. In the tumor microenvironment, high levels of adenosine activate A2AAR on immune cells, leading to immunosuppression and promoting tumor growth. Consequently, A2AAR antagonists have emerged as promising therapeutic agents, particularly in immuno-oncology and for the treatment of neurodegenerative disorders like Parkinson's disease. This guide focuses on the recently identified antagonist, this compound, and compares its performance with other key players in the field.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and other selected A2AAR antagonists. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Binding Affinities (Ki) for the A2A Adenosine Receptor
| Compound | Ki (nM) | Radioligand Used | Cell Line | Reference |
| This compound | 18.3 | [3H]ZM-241385 | HEK293 | [1] |
| ZM-241385 | 0.8 - 1.4 | [3H]ZM-241385 / [3H]CGS-21680 | HEK293 / CHO | [1][2] |
| SCH-58261 | 0.6 - 1.3 | [3H]SCH-58261 | Rat Striatum / CHO | [2] |
| Istradefylline (B1672650) | 2.2 | [3H]CGS-21680 | HEK293 | |
| Preladenant | 1.1 | Not Specified | Not Specified | [3] |
Table 2: Comparative Functional Potency (IC50) in cAMP Accumulation Assays
| Compound | IC50 (nM) | Agonist Used | Cell Line | Reference |
| This compound | Not explicitly reported, but confirmed antagonist activity | Forskolin | CHO | [1] |
| ZM-241385 | 54 | Not Specified | Not Specified | [2] |
| SCH-58261 | 15 - 17 | NECA | Not Specified | [2][4] |
| Istradefylline | 29 | CGS-21680 | Not Specified | [5] |
| Ciforadenant (CPI-444) | 70 | Not Specified | Not Specified | [2] |
Table 3: Selectivity Profile of A2AAR Antagonists
| Compound | Selectivity (fold) over A1AR | Selectivity (fold) over A2BAR | Selectivity (fold) over A3AR | Reference |
| This compound | ~21-fold vs A1AR; ~46-fold vs A2BAR | Similar affinity to A3AR | [6] | |
| ZM-241385 | 318 | 62 | >1000 | [2] |
| SCH-58261 | 323 | 53 | 100 | |
| Istradefylline | ~70 | Not Specified | Not Specified | [7] |
| Ciforadenant (CPI-444) | 54 | 431 | 693 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the A2A adenosine receptor.
Principle: This competitive binding assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand that is known to bind to the A2AAR. The concentration of the test compound that displaces 50% of the radioligand is its IC50 value, which can then be converted to the inhibition constant (Ki).
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human A2AAR (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of a suitable A2AAR radioligand (e.g., [3H]ZM-241385 or [3H]CGS-21680) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation.
Principle: The A2AAR is a Gs-coupled receptor. Its activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist will block this agonist-induced cAMP production.
Generalized Protocol:
-
Cell Culture: Cells stably expressing the human A2AAR (e.g., CHO cells) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test antagonist for a specific period.
-
Agonist Stimulation: An A2AAR agonist (e.g., CGS-21680 or NECA) is then added at a concentration that elicits a submaximal response (typically EC80) to stimulate cAMP production. Forskolin can be used as a direct activator of adenylyl cyclase for control experiments.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP response, is determined.
Mandatory Visualizations
A2A Adenosine Receptor Signaling Pathway
Caption: A2A Adenosine Receptor Signaling Pathway.
Experimental Workflow for A2AAR Antagonist Characterization
Caption: Workflow for A2AAR Antagonist Characterization.
Conclusion
This compound is a novel and potent A2AAR antagonist with a binding affinity in the nanomolar range.[1] Its discovery, based on the conversion of an agonist scaffold, represents an interesting strategy in drug design. While direct comparative studies with a broad range of other A2AAR antagonists are not yet available, the existing data suggests that this compound is a valuable tool for further investigation. Its selectivity profile indicates a higher affinity for A2A and A3 receptors over A1 and A2B receptors.[6] Further studies are required to fully elucidate its pharmacokinetic properties and in vivo efficacy in various disease models to establish its therapeutic potential relative to other established A2AAR antagonists like istradefylline, which is already approved for clinical use. The detailed experimental protocols and workflow provided in this guide offer a framework for the continued evaluation of this compound and other emerging A2AAR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
- 3. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. apexbt.com [apexbt.com]
Validating the Specificity of LJ-4517 Click Chemistry Labeling: A Comparative Guide
Overview of LJ-4517 and Click Chemistry Labeling
This compound is a selective antagonist for the A₂AAR and incorporates a terminal alkyne group in its structure. This functional group allows this compound to participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This reaction enables the covalent attachment of this compound to a target of interest that has been modified to bear an azide (B81097) group. The high specificity and efficiency of click chemistry reactions make them suitable for labeling complex biological systems.[2][3][4][5][6]
Comparative Analysis of Click Chemistry Methods
The selection of a click chemistry method depends on factors such as reaction kinetics, biocompatibility, and potential for side reactions. Here, we compare CuAAC, the reaction employed by this compound, with two major copper-free alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA) reaction.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Reaction Rate | Fast | Moderate to Fast | Very Fast |
| Biocompatibility | Requires copper catalyst, which can be toxic. Ligands can mitigate toxicity. | Generally high, as it is copper-free.[4] | High, copper-free. |
| Specificity | High, but the copper catalyst may cause some non-specific labeling.[7] | High, but potential for off-target reactions with thiols (e.g., cysteine). | Excellent bioorthogonality. |
| Reagents | Terminal alkyne (like this compound) + Azide | Strained cyclooctyne (B158145) + Azide | Tetrazine + Strained alkene (e.g., trans-cyclooctene) |
Experimental Protocols for Validating this compound Specificity
To rigorously validate the labeling specificity of this compound, a series of control experiments should be performed. The following protocols are designed to assess both on-target and potential off-target labeling.
General Cell Culture and Target Expression
For these experiments, a cell line endogenously expressing the A₂AAR or a cell line engineered to overexpress an azide-bearing version of the A₂AAR would be utilized. For the latter, genetic code expansion techniques can be used to incorporate an azide-bearing unnatural amino acid at a specific site on the receptor.
On-Target Labeling Protocol (CuAAC)
This protocol aims to label the azide-modified A₂AAR with this compound.
-
Cell Preparation: Culture cells expressing the azide-modified A₂AAR to 70-80% confluency.
-
Labeling Reaction:
-
Prepare a fresh solution of this compound in a biocompatible solvent (e.g., DMSO).
-
Prepare the copper catalyst solution containing CuSO₄ and a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Prepare a fresh solution of a reducing agent, such as sodium ascorbate.
-
Incubate the cells with this compound, the copper catalyst, and the reducing agent in an appropriate buffer for 30-60 minutes at room temperature.
-
-
Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Analysis: Analyze the labeling by downstream methods such as fluorescence microscopy (if a fluorescent azide was used) or western blot/mass spectrometry to confirm the covalent attachment of this compound to the A₂AAR.
Specificity Control Experiments
To ensure that the observed labeling is specific to the intended target and the click chemistry reaction, the following control experiments are crucial:
-
No-Azide Control: Perform the labeling protocol on cells that do not express the azide-modified A₂AAR. The absence of a signal in this control would indicate that this compound does not non-specifically react with other cellular components.
-
No-Catalyst Control: Perform the labeling protocol on cells expressing the azide-modified A₂AAR but without the copper catalyst. The absence of a signal would confirm that the labeling is dependent on the copper-catalyzed click reaction.
-
Competition Assay: Pre-incubate the cells expressing the azide-modified A₂AAR with a known, unlabeled A₂AAR antagonist before adding this compound. A significant reduction in the labeling signal would indicate that this compound is binding to the A₂AAR active site.
-
Proteomic Analysis: For a comprehensive assessment of specificity, cell lysates from this compound-labeled cells can be analyzed by mass spectrometry. This will identify all proteins that have been labeled by this compound, allowing for a direct comparison between on-target and off-target labeling.
Alternative Labeling Protocols
For comparison, here are the general protocols for SPAAC and iEDDA labeling of cell surface proteins.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
-
Cell Preparation: Culture cells expressing the azide-modified A₂AAR.
-
Labeling Reaction: Incubate the cells with a strained cyclooctyne-containing probe (e.g., a fluorescent DBCO derivative) for 30-60 minutes at 37°C.[8]
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the labeling.
Inverse-Electron-Demand Diels-Alder (iEDDA) Protocol
-
Cell Preparation: Culture cells expressing an A₂AAR modified with a strained alkene (e.g., trans-cyclooctene).
-
Labeling Reaction: Incubate the cells with a tetrazine-functionalized probe (e.g., a fluorescent tetrazine) for a short period (typically 5-30 minutes) at 37°C.[2]
-
Washing: Wash the cells with PBS.
-
Analysis: Analyze the labeling.
Visualizing Workflows and Pathways
To further clarify the experimental logic and biological context, the following diagrams are provided.
Conclusion
While this compound presents a valuable tool for studying the A₂AAR due to its inherent biological activity and its suitability for click chemistry, its specificity as a labeling agent requires thorough experimental validation. By employing the outlined control experiments, researchers can confidently assess the on-target and off-target labeling profile of this compound. Furthermore, the comparison with alternative click chemistry methods such as SPAAC and iEDDA provides a broader context for selecting the most appropriate bioconjugation strategy for a given research question, balancing the need for rapid kinetics, biocompatibility, and labeling specificity. This guide serves as a foundational framework for researchers, scientists, and drug development professionals to critically evaluate and apply this compound and other click chemistry tools in their work.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bio‐orthogonal Fluorescent Labelling of Biopolymers through Inverse‐Electron‐Demand Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of A2A Receptor Antagonists: In Vivo Efficacy of Preladenant Versus the Uncharacterized LJ-4517
A comprehensive review of the available scientific data reveals a stark contrast in the in vivo characterization of two adenosine (B11128) A2A receptor (A2AAR) antagonists, preladenant (B1679076) and LJ-4517. While preladenant has undergone extensive preclinical and clinical evaluation for Parkinson's disease, providing a wealth of in vivo efficacy data, this compound remains a potent but largely unstudied compound with no publicly available in vivo data. This guide serves to summarize the existing evidence for both molecules, highlighting the significant gap in our understanding of this compound's in vivo performance.
Introduction to Preladenant and this compound
Preladenant (SCH 420814) is a selective A2AAR antagonist that was developed for the treatment of Parkinson's disease.[1][2] It functions by blocking the inhibitory effects of adenosine in the basal ganglia, a key area of the brain for motor control.[1] The rationale for its development was based on the observation that A2AAR antagonists can improve motor function in animal models of Parkinson's.[3]
This compound is also a potent A2AAR antagonist, with a reported Ki of 18.3 nM.[4] Unlike preladenant, this compound is primarily available as a research chemical and is noted for its utility in "click chemistry" due to an available alkyne group.[4] To date, there are no published in vivo studies evaluating the efficacy of this compound.
In Vitro Profile
The available in vitro data highlights the potency of both compounds as A2AAR antagonists.
| Compound | Target | Assay | Potency (Ki) | Reference |
| This compound | Adenosine A2A Receptor | Radioligand Binding Assay ([3H]ZM241385 displacement) | 18.3 nM | [4] |
| Preladenant | Adenosine A2A Receptor | Not Specified | <1 nM | [2] |
In Vivo Efficacy Data: A Tale of Two Compounds
A direct comparison of the in vivo efficacy of this compound and preladenant is not possible due to the absence of any published in vivo studies for this compound. In contrast, preladenant has been evaluated in a range of animal models and human clinical trials.
Preladenant: In Vivo Efficacy in Animal Models of Parkinson's Disease
Preladenant demonstrated promising results in various animal models, which supported its progression into clinical trials.
| Animal Model | Treatment | Key Findings | Reference |
| MPTP-treated Cynomolgus Monkeys | 1 and 3 mg/kg | Reduction in parkinsonian scores. | [5] |
| Haloperidol-induced Catalepsy in Rats | 0.3 and 1 mg/kg (oral) | Dose-dependent attenuation of catalepsy. | [5] |
| Levodopa (B1675098) (L-Dopa) Co-administration in Rats | Not specified | Significant increase in locomotor activity when combined with L-Dopa. | [5] |
Preladenant: Human Clinical Trial Data in Parkinson's Disease
Preladenant's clinical development program included several Phase II and Phase III trials. While initial Phase II studies showed promise, the subsequent Phase III trials did not meet their primary endpoints, leading to the discontinuation of its development.[2][6]
Phase II Study (Adjunctive Therapy)
| Primary Outcome | Dose | Result | Reference |
| Change in daily "off" time | 5 mg twice daily | -1.0 hour reduction vs. placebo | [7] |
| 10 mg twice daily | -1.2 hour reduction vs. placebo | [7] |
Phase III Studies (Adjunctive Therapy)
| Primary Outcome | Dose | Result | Reference |
| Change in daily "off" time | 2, 5, 10 mg twice daily | No significant reduction vs. placebo |
Phase III Study (Monotherapy)
| Primary Outcome | Dose | Result | Reference |
| Change in UPDRS Parts 2+3 Score | 2, 5, 10 mg twice daily | No significant improvement vs. placebo |
Signaling Pathway and Experimental Workflow
Both this compound and preladenant exert their effects by antagonizing the adenosine A2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the A2AAR involves the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
Canonical Adenosine A2A Receptor Signaling Pathway
The experimental workflow for evaluating a novel A2AAR antagonist like this compound would typically follow a path from in vitro characterization to in vivo animal models, and if successful, to human clinical trials, as was the case for preladenant.
Typical Drug Development Workflow for an A2AAR Antagonist
Experimental Protocols
Detailed methodologies for the key experiments cited for preladenant are crucial for the interpretation of the data.
Haloperidol-Induced Catalepsy in Rats
-
Objective: To assess the anti-cataleptic effects of preladenant.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Catalepsy was induced by a subcutaneous injection of haloperidol (B65202) (1 mg/kg).
-
A baseline catalepsy score was measured 30 minutes after haloperidol administration.
-
Preladenant was administered orally at doses of 0.3 and 1 mg/kg.
-
Catalepsy was re-tested at 1 and 4 hours post-preladenant administration.
-
-
Endpoint: The duration of time the rat maintained an imposed posture (e.g., forepaws on a raised bar).[5]
MPTP-Induced Parkinsonism in Cynomolgus Monkeys
-
Objective: To evaluate the efficacy of preladenant in a non-human primate model of Parkinson's disease.
-
Animals: Cynomolgus monkeys.
-
Procedure:
-
Parkinsonism was induced by the administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Monkeys were treated with preladenant at doses of 1 and 3 mg/kg.
-
-
Endpoint: Parkinsonian scores, which are based on a rating scale that assesses motor deficits such as bradykinesia, rigidity, and tremor.[5]
Phase II Clinical Trial in Parkinson's Disease Patients
-
Objective: To assess the efficacy and safety of preladenant as an adjunct to levodopa in patients with motor fluctuations.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, dose-finding trial.
-
Participants: 253 patients with Parkinson's disease receiving levodopa.
-
Intervention: Patients were randomized to receive oral preladenant (1, 2, 5, or 10 mg twice daily) or a matching placebo.
-
Primary Outcome: The change in mean daily "off" time from baseline to week 12, as recorded by patients in home diaries.[7]
Conclusion
The comparison between this compound and preladenant underscores the different stages of drug discovery and development. Preladenant represents a well-characterized A2AAR antagonist that, despite promising preclinical and early clinical results, ultimately did not demonstrate sufficient efficacy in Phase III trials to warrant regulatory approval. Its story provides valuable insights into the challenges of translating preclinical findings to clinical success.
This compound, on the other hand, is a potent tool for in vitro research. However, without any in vivo data, its potential as a therapeutic agent remains entirely speculative. For researchers interested in the in vivo effects of A2AAR antagonism, the extensive data available for preladenant serves as a critical reference point. Future studies are required to determine if this compound possesses a pharmacological profile that could lead to a different in vivo outcome than that observed with preladenant.
References
- 1. A Meta-Analysis of Adenosine A2A Receptor Antagonists on Levodopa-Induced Dyskinesia In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cebs-ext.niehs.nih.gov [cebs-ext.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Adenosine A2A Receptor Antagonists Affects NMDA Glutamate Receptor Function. Potential to Address Neurodegeneration in Alzheimer’s Disease [mdpi.com]
- 6. Introduction of a Phe377del mutation in ANK creates a mouse model for craniometaphyseal dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers Assess Animal Model of Mental Illness | Northern Today [news.nmu.edu]
Navigating Neuroprotection: A Comparative Analysis of Istradefylline and the Elusive LJ-4517
A head-to-head comparison of the neuroprotective capabilities of the adenosine (B11128) A2A receptor antagonist istradefylline (B1672650) and the compound designated as LJ-4517 is currently not feasible due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information on the mechanism of action, experimental protocols, or any neuroprotective data associated with this compound.
This guide will proceed by providing a comprehensive overview of the well-documented neuroprotective effects of istradefylline, including its mechanism of action, supporting experimental data, and relevant signaling pathways. While a direct comparison with this compound is not possible, we propose to compare istradefylline with another well-established neuroprotective agent with a different mechanism of action in a future guide to provide a valuable comparative resource for researchers, scientists, and drug development professionals.
Istradefylline: An Adenosine A2A Receptor Antagonist in Neuroprotection
Istradefylline is primarily known for its use as an adjunctive treatment for Parkinson's disease, where it helps to manage motor fluctuations.[1][2][3] Its neuroprotective effects are an area of active research, with evidence suggesting multiple mechanisms through which it may shield neurons from damage.
Mechanism of Action
Istradefylline functions as a selective antagonist of the adenosine A2A receptor.[1][2] These receptors are highly expressed in the basal ganglia, a brain region critically involved in motor control and implicated in neurodegenerative diseases like Parkinson's.[1] The neuroprotective actions of istradefylline are thought to stem from its ability to:
-
Modulate Glutamate Release: By blocking A2A receptors, istradefylline can help to control the excessive release of glutamate, an excitatory neurotransmitter that can be toxic to neurons in high concentrations (a phenomenon known as excitotoxicity).[4]
-
Reduce Neuroinflammation: Istradefylline has been shown to attenuate neuroinflammation by reducing the activation of glial cells (microglia and astrocytes), which are involved in the brain's inflammatory response.[5]
-
Improve Mitochondrial Function: There is evidence to suggest that istradefylline may have beneficial effects on mitochondrial function, which is often impaired in neurodegenerative disorders.[4]
-
Regulate Protein Handling: The drug may also influence cellular pathways responsible for clearing misfolded proteins, such as autophagy and the proteasome system, which are critical for neuronal health.[4]
The signaling pathway for istradefylline's neuroprotective effects can be visualized as follows:
Supporting Experimental Data
While a direct comparative table with this compound cannot be constructed, the following table summarizes key findings from preclinical studies on istradefylline's neuroprotective effects.
| Model | Experimental Protocol | Key Findings | Reference |
| Cerebral Ischemia Rat Model (Pial Vessel Disruption) | Male Sprague-Dawley rats were subjected to pial vessel disruption (PVD) to model a small-vessel stroke. Rats were treated with either a vehicle control or istradefylline (3 mg/kg i.p.) for three days following PVD surgery. | Istradefylline significantly attenuated cognitive impairment and motor deficits, reduced hippocampal neurodegeneration, and decreased markers of neuroinflammation (GFAP/Iba-1, TNF-α, nNOS, and iNOS). | [5] |
| In vitro and in vivo models of Parkinson's Disease | Various models were used to assess the effects of istradefylline on dopaminergic neuron degeneration. | Istradefylline has been shown to confer beneficial neuroprotection by preventing the underlying degeneration of dopaminergic neurons. | [1] |
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of a compound like istradefylline in a preclinical model of neurodegeneration.
Conclusion and Future Directions
Istradefylline demonstrates significant neuroprotective potential through its action as an adenosine A2A receptor antagonist. Its ability to mitigate excitotoxicity, neuroinflammation, and other pathological processes makes it a compound of continued interest in the field of neurodegenerative disease research.
The absence of data on this compound highlights the dynamic and often proprietary nature of early-stage drug development. As new information becomes available, this guide will be updated to provide a direct comparison. In the interim, we recommend that researchers interested in a comparative analysis of neuroprotective agents consider well-characterized compounds with alternative mechanisms of action to istradefylline, such as agents targeting oxidative stress, protein aggregation, or other signaling pathways implicated in neurodegeneration.
References
- 1. Istradefylline to Treat Patients with Parkinson’s Disease Experiencing “Off” Episodes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Istradefylline? [synapse.patsnap.com]
- 3. Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease - Parky for Parkinson's [parkynow.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Anti-Parkinsonian A2A Receptor Antagonist Istradefylline (KW-6002) Attenuates Behavioral Abnormalities, Neuroinflammation, and Neurodegeneration in Cerebral Ischemia: An Adenosinergic Signaling Link Between Stroke and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for LJ-4517: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical hazardous chemical compound, LJ-4517. Adherence to these protocols is critical for personal safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling hazardous waste.[1] This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2]
-
Safety glasses or goggles.[1]
-
A flame-resistant lab coat.[1]
-
Closed-toe shoes.[1]
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention.[3]
Waste Identification and Segregation
Properly identifying and segregating chemical waste is the first and most critical step to prevent dangerous reactions.[1] Do not mix incompatible waste streams.[1] For example, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[3]
| Waste Type | Container Requirement | Segregation Notes |
| Solid Waste (this compound) | Clearly labeled, compatible container.[1] | Store separately from liquid waste. Do not mix with other solid chemical wastes unless compatibility is confirmed. |
| Liquid Waste (this compound Solutions) | Dedicated, leak-proof, and clearly labeled hazardous waste container.[1][4] | Use secondary containment to capture potential spills and leaks.[4][5] Segregate from incompatible wastes like acids and bases.[4] |
| Contaminated Labware | Puncture-resistant container labeled as "Hazardous Waste."[6] | List the contaminating chemical (this compound) on the label.[6] |
Step-by-Step Disposal Protocol
The proper disposal of hazardous chemicals is a systematic process that ensures safety and compliance at every stage.
Step 1: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be at or near the point of generation and under the control of laboratory personnel. All waste containers must be kept closed except when adding waste.[6]
Step 2: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are essential for safe disposal.
-
Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the accumulation start date.
-
Waste Log: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory.
Step 3: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Contact your EHS office to schedule a waste pickup when your containers are approaching capacity.
Step 4: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[6]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area, such as a fume hood.[7]
-
Deface Label: Before disposal, deface or remove the original label from the container.[5]
Experimental Protocols
Protocol for Neutralization of Acidic this compound Waste (Hypothetical)
This protocol outlines a procedure for neutralizing acidic waste containing this compound before disposal. This should only be performed by trained personnel and if the SDS indicates that neutralization is a safe procedure.
-
Preparation: Work in a chemical fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and chemical splash goggles.
-
Dilution: Slowly add the acidic this compound waste to a large volume of cold water in a suitable container.
-
Neutralization: While stirring, slowly add a dilute base (e.g., 1M sodium bicarbonate) to the diluted waste.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized solution should be collected as hazardous waste unless your institution's EHS office has approved drain disposal for this specific neutralized waste stream.
Visualizing the Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Logistical Information for Handling LJ-4517
Disclaimer: No specific Safety Data Sheet (SDS) for LJ-4517 (CAS No. 2988849-20-1) was publicly available at the time of this writing. The following guidance is based on general laboratory safety principles for handling potent bioactive small molecules, A2A adenosine (B11128) receptor (A2AAR) antagonists, and alkyne-containing compounds. It is imperative to obtain the official SDS from the supplier (e.g., MedChemExpress) and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
This compound is a potent A2AAR antagonist and a click chemistry reagent.[1] Due to its biological potency, it should be handled with care to avoid accidental exposure. The alkyne group also warrants consideration for specific reactivity and disposal procedures.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if contaminated.
-
Body Protection: A lab coat should be worn to protect street clothes.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, work in a certified chemical fume hood.
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name and CAS number on the label are correct.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and degradation.
-
Follow the specific storage temperature recommendations provided by the supplier.
Weighing and Solution Preparation:
-
Handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools (e.g., anti-static spatulas) for weighing.
-
Prepare stock solutions in a fume hood. A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and experimental liquid waste should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.[2]
-
Segregation: Keep this compound waste separate from incompatible materials. Consult your institution's EHS guidelines for chemical segregation.[3][4]
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.[3][5]
Data Presentation
As a specific SDS for this compound was not available, the following table provides a template for summarizing key quantitative data that should be obtained from the supplier-provided SDS.
| Property | Value | Source/Notes |
| Chemical Identity | ||
| CAS Number | 2988849-20-1 | MedChemExpress Product Page |
| Molecular Formula | C₂₀H₂₂N₆O₄S | Supplier Information |
| Molecular Weight | 458.50 g/mol | Supplier Information |
| Physical Properties | ||
| Appearance | (e.g., White to off-white solid) | To be confirmed from SDS and visual inspection |
| Melting Point | Not Available | To be confirmed from SDS |
| Solubility | (e.g., Soluble in DMSO) | To be confirmed from supplier's data or testing |
| Safety Information | ||
| Hazard Statements | (e.g., H302, H315, H319, H335) | To be confirmed from SDS |
| Precautionary Statements | (e.g., P261, P280, P305+P351+P338) | To be confirmed from SDS |
| LD50/LC50 | Not Available | To be confirmed from SDS |
| Storage & Handling | ||
| Recommended Storage | (e.g., -20°C) | To be confirmed from supplier's recommendation |
| Incompatibilities | (e.g., Strong oxidizing agents) | To be confirmed from SDS |
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a stock solution and should be performed in a chemical fume hood.
-
Calculate the required mass:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM solution of this compound (MW = 458.50 g/mol ):
-
Mass (mg) = 0.010 mol/L * 0.001 L * 458.50 g/mol * 1000 mg/g = 4.585 mg
-
-
Weigh the compound:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully weigh 4.585 mg of the compound into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of a suitable solvent (e.g., DMSO) to the tube.
-
Cap the tube tightly and vortex until the solid is completely dissolved. Gentle heating or sonication may be used if necessary, provided the compound is stable under these conditions.
-
-
Storage:
-
Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) in tightly sealed, labeled aliquots to avoid repeated freeze-thaw cycles.[6]
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound contains an alkyne group and can be used in "click chemistry" reactions.[1] The following is a general protocol for a CuAAC reaction.[7][8][9][10]
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable solvent.
-
This compound (alkyne) in a suitable solvent.
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 100 mM).
-
Sodium ascorbate (B8700270) in water (e.g., 1 M, freshly prepared).
-
Copper ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., 200 mM in water or DMSO).
-
-
Reaction Setup (Example):
-
In a microcentrifuge tube, combine the azide (B81097) and this compound solutions in the desired molar ratio in an appropriate reaction buffer (e.g., phosphate-buffered saline).
-
Add the copper ligand.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding sodium ascorbate. The final concentration should be in excess of the copper (e.g., 5 mM).
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or as determined by optimization experiments. The reaction mixture should be protected from light.
-
-
Purification:
-
Purify the product using appropriate methods such as chromatography (e.g., size-exclusion, HPLC) to remove the catalyst and unreacted starting materials.
-
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Relationship between potential hazards of this compound and required PPE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reagent Safety & PPE [protocols.io]
- 3. danielshealth.com [danielshealth.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
